4-Bromophenylacetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHFWRBXPQDZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051774 | |
| Record name | 4-Bromophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16532-79-9 | |
| Record name | (4-Bromophenyl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16532-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetonitrile, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016532799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromophenylacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, 4-bromo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Bromophenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromophenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various organic compounds. The information is presented to support research, development, and quality control activities.
Core Physical and Chemical Data
This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature.[1][2][3] Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group. The accurate determination of its physical properties is crucial for its application in chemical synthesis and drug development.
Quantitative Physical Properties
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| CAS Number | 16532-79-9 | [1][2][4][5][6][7][8][9] |
| Molecular Formula | C₈H₆BrN | [1][2][4][5][6] |
| Molecular Weight | 196.04 g/mol | [1][4][5][6][7][10] |
| Appearance | White to off-white or pale yellow crystalline powder/solid.[1][2][3] | Solid at 20°C.[4] |
| Melting Point | 47-49 °C | [1][5][7] |
| Boiling Point | 118 °C at 3 mmHg | [4] |
| Solubility | Soluble in methanol, acetone, chloroform, and ether.[1][4] Slightly soluble in water.[11] | --- |
| Flash Point | 113 °C | Closed cup.[5][12] |
Experimental Protocols for Property Determination
The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range typically indicates a high degree of purity.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.
-
Apparatus: A calibrated melting point apparatus (such as a Thiele tube with a heating oil bath or a digital melting point apparatus) is used.
-
Procedure: The capillary tube is placed in the apparatus alongside a thermometer. The sample is heated slowly and uniformly.
-
Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point. For accurate determination, the heating rate should be slow, around 1-2°C per minute, near the expected melting point.
Boiling Point Determination (at Reduced Pressure)
For compounds that may decompose at their atmospheric boiling point, determination at reduced pressure is standard.
Methodology:
-
Apparatus: A distillation setup equipped with a vacuum pump, a manometer to measure the pressure, and a suitable heating mantle is used.
-
Procedure: A sample of this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 3 mmHg).
-
Heating and Observation: The sample is heated, and the temperature at which the liquid boils and its vapor condenses is recorded. This temperature is the boiling point at that specific pressure.
Solubility Determination
Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, acetone, chloroform, ether) are chosen.
-
Procedure: A small, accurately weighed amount of this compound (e.g., 25 mg) is placed in a test tube.
-
Titration and Observation: The solvent is added in small, measured portions (e.g., 0.75 mL increments) with vigorous shaking after each addition. The solubility is observed and can be qualitatively described (e.g., soluble, slightly soluble, insoluble) or quantitatively determined by finding the amount of solvent required to dissolve a specific amount of the solute.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a typical workflow for the physical characterization of a crystalline organic compound like this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. pennwest.edu [pennwest.edu]
- 8. researchgate.net [researchgate.net]
- 9. aqueous solution - How to predict the solubility of an organic compound in different kinds of solvents? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. youtube.com [youtube.com]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Molecular weight and formula of 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and organic materials. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, and outlines methods for its analysis.
Core Properties of this compound
This compound, also known as 4-bromobenzyl cyanide, is a crystalline solid at room temperature. Its chemical structure consists of a phenyl ring substituted with a bromine atom and an acetonitrile (B52724) group.
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol [1] |
| CAS Number | 16532-79-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 47-49 °C |
| Boiling Point | 116-118 °C at 3 mmHg |
| Density | 1.49 g/cm³ |
| Solubility | Sparingly soluble in chloroform (B151607) and ethyl acetate (B1210297); slightly soluble in water. |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.
Experimental Protocol: Synthesis from 4-Bromobenzyl Bromide
This protocol is based on the reaction of 4-bromobenzyl bromide with potassium cyanide in a suitable solvent.[2]
Materials:
-
4-Bromobenzyl bromide
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Chloroform
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of DMSO.
-
Heat the mixture to 90°C with stirring for 1 hour to ensure complete dissolution of the potassium cyanide.
-
Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will typically turn dark red.
-
Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a 9:1 mixture of chloroform and hexane as the eluent.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 100 mL of distilled water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (4 x 10 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using a 9:1 chloroform/hexane solvent system to yield this compound as a white solid.[3]
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.
Experimental Protocol: Recrystallization
This is a general procedure that can be adapted for this compound. A suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as ethanol (B145695) or isopropanol.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution. Avoid using an excess of solvent.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum or in a desiccator.
Analytical Methods
The purity and identity of this compound can be confirmed using various analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium with a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.
-
Scan Range: A mass range of 40-400 amu is typically sufficient.
The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are invaluable for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons. The aromatic protons will typically appear as two doublets in the range of 7.2-7.6 ppm. The methylene protons will appear as a singlet around 3.7 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon will appear around 117 ppm, the methylene carbon around 22 ppm, and the aromatic carbons between 120 and 135 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit a sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration. Other characteristic peaks will be observed for the aromatic C-H and C-C bonds.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. For more detailed information, consulting peer-reviewed literature and safety data sheets is recommended.
References
An In-depth Technical Guide to the Solubility of 4-Bromophenylacetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromophenylacetonitrile (also known as 4-bromobenzyl cyanide) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in synthesis, formulation, and other laboratory applications.
Core Topic: Solubility Profile of this compound
This compound is a crystalline solid that serves as a key intermediate in the synthesis of various pharmaceuticals and other organic compounds.[1] Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as crystallization, and formulation development.
Quantitative Solubility Data
| Organic Solvent | Solvent Class | Qualitative Solubility | Source(s) |
| Acetone | Ketone | Soluble | [2] |
| Chloroform | Halogenated Hydrocarbon | Soluble | [2] |
| Diethyl Ether | Ether | Soluble | [2] |
| Ethanol (B145695) | Alcohol | Soluble | [2] |
| Methanol | Alcohol | A 5% solution forms a crystalline powder, suggesting high solubility. | |
| Ethyl Acetate | Ester | Sparingly Soluble | |
| Water | Aqueous | Slightly Soluble / Insoluble | [1][3] |
Note: The information in this table is based on qualitative statements from chemical suppliers and safety data sheets. Quantitative values (e.g., in g/100 mL or mol/L) at specific temperatures are not currently published.
For structurally similar compounds, such as 4-methylphenylacetonitrile, it is noted to be soluble in organic solvents like ethanol and acetone, while having low solubility in water.[2] Phenylacetonitrile is also described as insoluble in water.[4] This aligns with the expected behavior of this compound, where the nonpolar aromatic ring and the weakly polar nitrile group dominate its solubility characteristics, favoring dissolution in organic solvents over water.
Experimental Protocols for Solubility Determination
To obtain precise, quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a robust and widely accepted methodology, the Shake-Flask Method, which can be followed by either gravimetric or UV-Vis spectroscopic analysis to determine the concentration of the saturated solution.[5][6][7]
Shake-Flask Method for Equilibrium Solubility
This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a solvent.[8]
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvent (analytical grade or higher)
-
Glass vials or flasks with airtight screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
For Gravimetric Analysis: Evaporating dish, oven
-
For UV-Vis Spectroscopic Analysis: UV-Vis spectrophotometer, quartz cuvettes
2. Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[9]
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.[6]
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microcrystals.[7]
-
Analysis: Determine the concentration of this compound in the clear, saturated filtrate using one of the following methods:
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.[9]
-
Pipette a known volume of the saturated filtrate into the evaporating dish and weigh it again to determine the mass of the solution.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound (47-49 °C) until a constant weight is achieved.[3]
-
The final weight of the residue represents the mass of this compound dissolved in the known volume/mass of the solvent.[10]
-
-
UV-Vis Spectroscopic Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration). Aromatic compounds typically show strong UV absorbance.[11][12]
-
Accurately dilute the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted filtrate and use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
-
3. Data Presentation:
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound using the shake-flask method followed by two common analytical techniques.
References
- 1. 4-Bromobenzyl cyanide(16532-79-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. CAS 2947-61-7: 4-Methylphenylacetonitrile | CymitQuimica [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
- 11. researchgate.net [researchgate.net]
- 12. staff.hnue.edu.vn [staff.hnue.edu.vn]
Chemical structure and IUPAC name of 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Bromophenylacetonitrile, a key intermediate in organic synthesis and drug discovery. It covers the compound's chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis and derivatization.
Chemical Structure and IUPAC Nomenclature
This compound, also known by synonyms such as 4-bromobenzyl cyanide and 2-(4-bromophenyl)acetonitrile, is an aromatic nitrile.[][2][3] Its structure consists of a phenyl ring substituted with a bromine atom at the para-position (position 4) and an acetonitrile (B52724) group.
-
Molecular Structure:
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, providing a reference for its physical and chemical properties.
| Property | Value | Reference(s) |
| Molecular Weight | 196.04 g/mol | [2][3][5][6] |
| Appearance | Off-white to white crystalline solid, powder, or chunks | [][7][8] |
| Melting Point | 47-49 °C | [7][8][9] |
| Solubility | Sparingly soluble in Chloroform and Ethyl Acetate (B1210297). Soluble in Methanol. | [][7] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| CAS Number | 16532-79-9 | [2][5][6] |
| EC Number | 240-602-2 | [4] |
| InChI | 1S/C8H6BrN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2 | [2] |
| SMILES String | Brc1ccc(CC#N)cc1 | |
| Topological Polar Surface Area | 23.8 Ų | [7] |
Experimental Protocols
This compound is a versatile reagent. Detailed below are established experimental protocols for its synthesis and its application as a precursor in further chemical transformations.
Synthesis of this compound from 4-Bromobenzyl Bromide
A common and direct method for synthesizing this compound is through the nucleophilic substitution of 4-bromobenzyl bromide with a cyanide salt.[10]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve potassium cyanide (KCN) (4.5 mmol) in 15 mL of dimethyl sulfoxide (B87167) (DMSO). Heat the mixture to 90°C with stirring for 1 hour.[11]
-
Reagent Addition: Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated KCN solution. The mixture will typically turn dark red.[10][11]
-
Reaction Monitoring: Maintain the reaction at 90°C for 2 hours. Monitor the consumption of the starting material using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[10][11]
-
Work-up: Once the reaction is complete, cool the mixture and pour it into 100 mL of distilled water.[11]
-
Extraction: Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[11]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography using a chloroform/hexane (9:1) eluent to yield this compound as a white solid.[11] An 86% yield has been reported for this method.[11]
Synthesis of α,α-dimethyl-4-bromophenylacetonitrile
This compound serves as a starting material for the synthesis of other important intermediates, such as α,α-dimethyl-4-bromophenylacetonitrile.[11]
Protocol:
-
Reaction Setup: Dissolve this compound as the raw material in a suitable reaction solvent like benzene.[11]
-
Reagent Addition: In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating agent at a low temperature.[11]
-
Post-Processing: After the reaction is complete, perform standard work-up procedures to isolate the target product.[11]
-
Purity and Yield: This process has been reported to yield α,α-dimethyl-4-bromophenylacetonitrile with a purity greater than 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[11]
Applications in Drug Development and Organic Synthesis
This compound is a valuable building block in the synthesis of pharmaceuticals and advanced organic materials.[][11][12] The cyano group is a key functional group found in numerous small molecule drugs.[11]
-
Pharmaceutical Intermediates: It is a key intermediate in the preparation of 4-bromophenylacetic acid, which is a starting material for drugs like Bilastine and Fexofenadine.[13] It is also used in the synthesis of the antihistamine Brompheniramine.[13]
-
Material Science: The compound has been utilized in the synthesis of new fluorene-based alternating polymers and light-emitting copolymers for applications in organic light-emitting diodes (OLEDs).[6]
-
Chemical Research: It serves as a chemical model for studying and analyzing the human buccal absorption of pharmaceuticals.[][12]
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key synthetic pathways involving this compound.
Caption: Synthesis pathway of this compound.
Caption: Key synthetic transformations of this compound.
References
- 2. Benzeneacetonitrile, 4-bromo- [webbook.nist.gov]
- 3. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. modychem.co [modychem.co]
- 8. This compound, 98% 16532-79-9 India [ottokemi.com]
- 9. CAS # 16532-79-9, this compound, 4-Bromobenzyl cyanide - chemBlink [ww.chemblink.com]
- 10. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
Key synonyms for 4-Bromophenylacetonitrile like 4-bromobenzyl cyanide.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on 4-Bromophenylacetonitrile, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. This document provides a thorough overview of its chemical synonyms, quantitative properties, and detailed experimental protocols for its synthesis and derivatization.
Core Synonyms and Identification
This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS Number: 16532-79-9.[1]
| Synonym | Source |
| 4-Bromobenzyl cyanide | Common Name[2][3][4][5][6] |
| 2-(4-Bromophenyl)acetonitrile | IUPAC Name[2][3] |
| Benzeneacetonitrile, 4-bromo- | Chemical Abstracts Name[2][3] |
| p-Bromophenylacetonitrile | Common Abbreviation[2] |
| 4-Bromobenzeneacetonitrile | Alternative Name[2] |
| p-Bromobenzyl cyanide | Common Abbreviation[2] |
| (4-bromophenyl)acetonitrile | Alternative Name[2] |
| ACETONITRILE, (p-BROMOPHENYL)- | Alternative Name[2] |
| NSC 84174 | National Cancer Institute ID[2] |
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below, offering a quick reference for its physical and chemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆BrN | [2][3] |
| Molecular Weight | 196.04 g/mol | [2] |
| CAS Number | 16532-79-9 | [2][3] |
| Appearance | Off-white to white crystalline powder/solid | [3] |
| Melting Point | 47-49 °C | [3][6] |
| Boiling Point | 116-118°C at 3 mmHg | [7] |
| Flash Point | 113 °C (closed cup) | [6] |
| Purity | >98.0% (GC) | [5] |
| Solubility | Soluble in methanol (B129727), chloroform, ethyl acetate (B1210297) | [3][] |
| InChI Key | MFHFWRBXPQDZSA-UHFFFAOYSA-N | [2] |
| SMILES | Brc1ccc(CC#N)cc1 | [6] |
Experimental Protocols
Detailed methodologies for the synthesis and derivatization of this compound are crucial for its application in research and development. The following sections provide established experimental protocols.
Protocol 1: Synthesis of this compound from 4-Bromobenzyl Bromide
This protocol details a common method for the synthesis of this compound via nucleophilic substitution.
Materials:
-
4-Bromobenzyl bromide
-
Potassium cyanide (KCN) or Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol
-
Ethyl acetate
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide (4.5 mmol) in 15 ml of DMSO and heat the mixture to 90°C for 1 hour.[3]
-
Slowly add 4-bromobenzyl bromide (4.0 mmol) to the heated solution. The mixture will turn dark red.[3]
-
Maintain the reaction at 90°C for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of chloroform/hexane (9:1).[3]
-
After the reaction is complete, pour the mixture into 100 mL of distilled water.[3]
-
Extract the aqueous layer with ethyl acetate (4 x 10 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Filter the drying agent and concentrate the organic phase under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography using a chloroform/hexane (9:1) eluent to obtain this compound as a white solid.[3]
Protocol 2: Oxidative Dimerization of this compound
This protocol describes the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a derivative of this compound.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Iodine (I₂)
-
Anhydrous methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol under stirring.[2]
-
Add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature and stir for 15-20 minutes.[2]
-
Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.[2]
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[2]
-
Quench the reaction by adding 1 M HCl until the solution is acidic.[2]
-
Remove the methanol under reduced pressure.[2]
-
Add water to the residue and extract the product with diethyl ether (3 times).[2]
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
Filter and evaporate the solvent to obtain the crude product. Purify by recrystallization from a suitable solvent like ethanol/water.[2]
Visualized Workflows and Pathways
To further elucidate the chemical transformations and experimental setups, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthesis of this compound.
Caption: Oxidative Dimerization Workflow.
Caption: Palladium-Catalyzed Cyanation of Aryl Bromides.
References
- 1. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 6. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 7. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fundamental reactivity of the nitrile group in 4-Bromophenylacetonitrile.
An In-depth Technical Guide on the Fundamental Reactivity of the Nitrile Group in 4-Bromophenylacetonitrile
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as 4-bromobenzyl cyanide, is a pivotal intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and functional materials.[1][2][3] Its chemical versatility stems from three primary reactive sites: the aromatic ring, the benzylic position, and the nitrile group. This technical guide focuses exclusively on the fundamental reactivity of the nitrile (-C≡N) group, a versatile functional moiety that serves as a gateway to a diverse array of chemical transformations. This document provides a detailed exploration of the core reactions of the nitrile group in this specific molecule, including hydrolysis, reduction, reactions with organometallics, and cycloadditions. Detailed experimental protocols for key transformations are provided, quantitative data is summarized in tabular format, and reaction pathways and workflows are illustrated with diagrams generated using Graphviz DOT language.
Core Reactivity of the Nitrile Group
The nitrile functional group's reactivity is dictated by the carbon-nitrogen triple bond. This bond is highly polarized, with the nitrogen atom being more electronegative, which confers a significant electrophilic character on the carbon atom.[4][5][6] This electrophilicity is the cornerstone of its chemistry, making it susceptible to attack by a wide range of nucleophiles.[7][8] A resonance structure can be drawn that places a formal positive charge on the carbon, further illustrating its electrophilic nature.[6][7]
The presence of the 4-bromophenyl ring influences the nitrile group's reactivity through inductive and resonance effects. The electron-withdrawing nature of the bromine atom can slightly enhance the electrophilicity of the nitrile carbon. Furthermore, the benzylic protons adjacent to the nitrile group are acidic and can be removed by a strong base, allowing for alkylation at the alpha-carbon.[1][8]
Key Transformations of the Nitrile Group
The electrophilic carbon of the nitrile in this compound is the site for several fundamental and synthetically useful transformations.
Hydrolysis to 4-Bromophenylacetic Acid
One of the most common reactions is the hydrolysis of the nitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, proceeding through an amide intermediate.[4][6] The resulting product, 4-bromophenylacetic acid, is a valuable precursor for synthesizing esters, amides, and is a key starting material for pharmaceuticals like Bilastine and Fexofenadine.[9] Basic hydrolysis using sodium hydroxide (B78521) is a common and high-yielding method.[9]
Reduction to 2-(4-bromophenyl)ethan-1-amine
The nitrile group can be reduced to a primary amine, a critical transformation for introducing a basic nitrogen center, a common feature in many bioactive molecules.[10] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion.[4][5][6] The reaction proceeds via two successive nucleophilic additions of a hydride ion to the electrophilic carbon.[5][7] An alternative method is catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon.[10]
Reaction with Grignard Reagents to form Ketones
The addition of organometallic reagents, such as Grignard reagents, to the nitrile group provides a direct route to ketones.[4][11] The Grignard reagent's carbanion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an imine anion intermediate.[5][7] Subsequent acidic workup hydrolyzes this intermediate to the corresponding ketone.[11] This reaction is a powerful tool for carbon-carbon bond formation.[12]
[3+2] Cycloaddition to form Tetrazoles
The nitrile group can participate in [3+2] cycloaddition reactions with azide (B81097) ions to form tetrazoles.[13][14] Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14][15] This reaction is typically promoted by a Lewis acid, such as zinc bromide, or conducted under conditions that generate hydrazoic acid in situ.[16]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 16532-79-9 | [2][17][18] |
| Molecular Formula | C₈H₆BrN | [2][3][17] |
| Molecular Weight | 196.04 g/mol | [2][17][18] |
| Alternate Names | 4-Bromobenzyl cyanide, 2-(4-Bromophenyl)acetonitrile | [2][3][18] |
| Appearance | White solid / Chunks or pellets | [1][18] |
| Topological Polar Surface Area | 23.8 Ų | [3][18] |
| H-Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 1 | [3] |
Table 2: Summary of Key Reactions and Reported Yields
| Reaction | Product | Reagents & Conditions | Reported Yield | Reference |
| Synthesis | This compound | 4-Bromobenzyl bromide, KCN, DMSO, 90°C, 2h | 86% | [1] |
| Synthesis | This compound | (4-bromophenyl)boronic acid, α-aminoacetonitrile HCl, NaNO₂, Toluene (B28343)/H₂O, 50°C | 82% | [1] |
| α,α-Dimethylation | a,a-dimethyl-4-bromo-phenylacetonitrile | Methylating reagent, phase transfer catalyst, alkali solution, benzene | 84-90% | [1] |
| Hydrolysis | 4-Bromophenylacetic acid | NaOH, Water, Reflux (90-100°C), 6-8h | 98% (Purity >99%) | [9] |
| Cyclocondensation | 2-(4-bromobenzyl)-benzimidazole | o-phenylenediamine, H₃PO₄/Polyphosphoric acid | Not specified | [1] |
Experimental Protocols
Protocol for Hydrolysis to 4-Bromophenylacetic Acid
This protocol is based on the high-yield basic hydrolysis method.[9]
-
Setup : To a 500 mL round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition : Add a solution of sodium hydroxide (e.g., 2.25g) dissolved in water (e.g., 25ml).
-
Reaction : Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the reaction is complete, cool the mixture to room temperature.
-
Purification :
-
Wash the reaction mass with a small volume of toluene (e.g., 5-15 mL) to remove organic impurities.
-
Perform a carbon treatment to decolorize the solution.
-
Carefully adjust the pH of the aqueous solution to 2-3 using a suitable acid (e.g., HCl). This will precipitate the product.
-
-
Isolation : Collect the solid product by filtration, wash with cold water, and dry at 65-73°C to obtain pure 4-bromophenylacetic acid.
Caption: General experimental workflow for the hydrolysis of this compound.
Protocol for Reduction to 2-(4-bromophenyl)ethan-1-amine (General)
This is a generalized protocol based on the known reactivity of nitriles with LiAlH₄.[4][7][10]
-
Setup : To an oven-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a suspension of Lithium Aluminum Hydride (LiAlH₄) in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).
-
Reagent Addition : Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for several hours. The reaction can be gently refluxed to ensure completion.
-
Workup (Fieser method) :
-
Cool the reaction mixture back to 0°C.
-
Carefully and sequentially add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.
-
Stir the resulting granular precipitate vigorously for 15-30 minutes.
-
-
Isolation : Filter off the aluminum salts and wash them thoroughly with the ether solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the primary amine.
Protocol for Reaction with Grignard Reagent (General)
This is a generalized protocol for the synthesis of a ketone from this compound.[4][11]
-
Setup : In an oven-dried flask under an inert atmosphere, place a solution of this compound in an anhydrous ether solvent (e.g., THF).
-
Reagent Addition : Add the desired Grignard reagent (e.g., Methylmagnesium bromide in THF) dropwise to the nitrile solution at 0°C.
-
Reaction : Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Workup :
-
Cool the reaction mixture in an ice bath and carefully quench by the slow addition of aqueous acid (e.g., 1M HCl).
-
Continue stirring until the intermediate imine is fully hydrolyzed to the ketone.
-
-
Isolation : Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Reaction Pathways and Mechanisms
Caption: Key synthetic pathways originating from the nitrile group of this compound.
Caption: Simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. modychem.co [modychem.co]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nitrile - Wikipedia [en.wikipedia.org]
- 9. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 10. benchchem.com [benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. chalcogen.ro [chalcogen.ro]
- 15. research.rug.nl [research.rug.nl]
- 16. scispace.com [scispace.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Procurement and Application of 4-Bromophenylacetonitrile for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 4-Bromophenylacetonitrile, a key building block in organic synthesis and pharmaceutical research. This document details commercial supplier information, purchasing protocols, and established experimental procedures to assist researchers in its effective procurement and application.
Commercial Suppliers and Product Specifications
This compound is readily available from a variety of commercial suppliers, catering to a range of research and development needs. Purity levels and available quantities vary by supplier, allowing for procurement tailored to specific experimental scales and quality requirements. Below is a summary of prominent suppliers and their typical product offerings.
| Supplier | Typical Purity | Available Pack Sizes | Additional Information |
| Sigma-Aldrich (Merck) | ≥98% | 1 g, 5 g, 25 g, 100 g | Offers detailed safety and technical data sheets. |
| Thermo Fisher Scientific (Alfa Aesar) | 97% | 25 g, 100 g | Provides specification sheets and certificates of analysis.[1] |
| Apollo Scientific | 98% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | Offers bulk inquiries and various pack sizes.[2] |
| BOC Sciences | ≥95% | Inquire for details | Specializes in a wide range of chemical products for research.[] |
| S D Fine-Chem Limited | Min. 98% (GC) | 100 g, 500 g, 5 kg, 25 kg | Indian supplier offering laboratory and synthesis grade products.[4] |
| Otto Chemie Pvt Ltd | 98% | 25 g, 100 g | Indian supplier catering to pharmaceutical and biochemical industries.[5] |
| NSR Laboratories Pvt. Ltd. | 99% | 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Indian manufacturer providing high-purity bulk quantities.[6] |
Purchasing Process for Research Chemicals
The procurement of specialized chemicals such as this compound for research purposes follows a structured process to ensure safety, compliance, and proper handling. The following workflow outlines the key steps involved.
Key Considerations in the Purchasing Process:
-
Institutional Policies: Researchers should always adhere to their institution's specific procurement policies and guidelines for chemical purchasing.[7][8]
-
Safety Data Sheets (SDS): Always obtain and review the SDS prior to purchase to understand the hazards and handling requirements.
-
Regulatory Compliance: Be aware of any specific regulations or permits required for purchasing certain chemicals.[7]
-
Purity and Grade: Select the appropriate chemical grade (e.g., reagent, laboratory, technical) based on the experimental requirements.[9]
-
Quantity: Order the smallest quantity necessary for the intended experiments to minimize waste and storage hazards.[7]
Experimental Protocols and Applications
This compound is a versatile intermediate in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is widely used in the synthesis of pharmaceuticals and other complex organic molecules.[10]
Synthesis of a,a-dimethyl-4-bromophenylacetonitrile
This protocol describes the methylation of this compound.
Methodology:
-
Dissolve this compound as the raw material in a benzene (B151609) reaction solvent.
-
In the presence of a phase transfer catalyst and an alkali solution, react the solution with a methylating reagent at a low temperature.
-
After the reaction is complete, perform post-processing of the reaction product to isolate the target compound.
-
This process has been reported to yield the product with a purity of over 99% (as determined by gas chromatography) and in yields ranging from 84% to 90%.[10]
Synthesis of 2-(4-bromobenzyl)-benzimidazole
This protocol outlines the synthesis of a benzimidazole (B57391) derivative.
Methodology:
-
Use this compound and o-phenylenediamine (B120857) as the starting materials.
-
The synthesis is carried out under the catalysis of a mixed acid of phosphoric acid and polyphosphoric acid.[10]
Oxidative Dimerization to 2,3-Bis(4-bromophenyl)fumaronitrile
This protocol details the synthesis of a fumaronitrile (B1194792) derivative, a valuable building block for advanced materials.[11]
Methodology:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous methanol (B129727).
-
To the stirred solution, add sodium methoxide (B1231860) (1.1 eq) portion-wise at room temperature and stir the mixture for 15-20 minutes.
-
Add a solution of iodine (1.2 eq) in methanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard work-up procedure to isolate the crude product.
-
Purify the crude product by appropriate methods, such as recrystallization or column chromatography.[11]
Signaling Pathways and Logical Relationships
The utility of this compound in drug discovery and materials science stems from its ability to participate in a variety of chemical transformations. The following diagram illustrates a simplified logical relationship of its synthetic applications.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a chemical fume hood. Wear appropriate protective clothing, gloves, and eye/face protection.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers should always consult the latest Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information.
References
- 1. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. 16532-79-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. BROMOPHENYLACETONITRILE [sdfine.com]
- 5. This compound, 98% 16532-79-9 India [ottokemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 4.11 Chemical Purchasing | Environment, Health and Safety [ehs.cornell.edu]
- 8. quora.com [quora.com]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
Technical Guide to 4-Bromophenylacetonitrile: Hazards and Safe Handling Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential hazards associated with 4-Bromophenylacetonitrile (CAS No. 16532-79-9), also known as 4-bromobenzyl cyanide, and outlines detailed precautions for its safe handling, storage, and disposal. The information herein is intended to equip laboratory personnel with the necessary knowledge to mitigate risks and respond effectively to emergencies.
Hazard Identification and Classification
This compound is classified as a hazardous substance and requires careful handling. It is harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also a skin and eye irritant and may cause respiratory irritation.[1][2][3] The compound is a lachrymator, meaning it can cause tearing.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3/4 | Toxic if swallowed / Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term | Category 3 | Harmful to aquatic life with long lasting effects |
Table 1: GHS Hazard Classification for this compound.[1][2][4]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.05 g/mol |
| Appearance | Light brown solid |
| Melting Point | 47-49 °C |
| Flash Point | 152 °C (closed cup) |
| Vapor Density | 6.76 |
| Solubility in Water | Slightly soluble |
Table 2: Physicochemical Properties of this compound.[5][6]
Toxicological Data
| Test Type | Species | Route | Value |
| LD50 (Lethal Dose, 50%) | Rat | Oral | 202 mg/kg |
| LD50 (Lethal Dose, 50%) | Mouse | Intravenous | 56 mg/kg |
| EC50 (Effective Concentration, 50%) | Bacteria (Phytobacterium phosphoreum) | - | 0.14-0.19 mg/L (Microtox test) |
Table 3: Acute Toxicity Data for this compound.[3][6][7]
Experimental Protocols for Toxicological Assessment
The toxicological data presented are typically determined using standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies for the relevant toxicity tests.
Acute Oral Toxicity (Representative Protocol based on OECD 423)
The acute toxic class method is used to estimate the acute oral toxicity of a substance.[8][9]
-
Test Animals: Healthy, young adult rats (typically females) are used.[8]
-
Procedure: The test substance is administered in a stepwise procedure where three animals are used at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).[9] The substance is administered orally by gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10]
-
Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or the next lower dose level.
Acute Dermal Toxicity (Representative Protocol based on OECD 402)
This test assesses the potential for a substance to cause toxicity through skin contact.[11][12]
-
Test Animals: Adult rats (200-300g), typically females, with healthy, intact skin are used.[13]
-
Procedure: The fur is removed from the dorsal/flank area of the animal. The test substance is applied uniformly over an area of at least 10% of the total body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13][14]
-
Observation: Animals are observed for signs of toxicity daily for at least 14 days.[12]
-
Endpoint: The LD50 is calculated based on the mortality observed at different dose levels.
Acute Inhalation Toxicity (Representative Protocol based on OECD 403)
This method evaluates the health hazards from short-term exposure to an inhaled substance.[1][5][15]
-
Test Animals: Young adult rats are the preferred species.[16]
-
Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system for a predetermined duration, typically 4 hours.[1][15] At least three concentrations are usually tested.
-
Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[1][16]
-
Endpoint: The median lethal concentration (LC50) is estimated.[15]
Skin Irritation (Representative Protocol based on OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[4][17]
-
Test Animals: The albino rabbit is the preferred laboratory animal.[18]
-
Procedure: A single dose of the test substance is applied to a small area of skin (approximately 6cm²) under a semi-occlusive patch for 4 hours.[17][18]
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[17]
-
Endpoint: The substance is considered an irritant if the observed responses persist.[4][18]
Eye Irritation (Representative Protocol based on OECD 405)
This test is designed to assess the potential of a substance to cause irritation or corrosion to the eyes.[2][7]
-
Test Animals: Healthy young albino rabbits are typically used.[19]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[2][6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, and conjunctival redness and chemosis.[2]
-
Endpoint: The degree of eye irritation is evaluated by scoring the lesions observed.[6]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible.
Personal Protective Equipment
-
Eye Protection: Wear chemical safety goggles and a face shield if there is a risk of splashing.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH/MSHA-approved respirator.
Handling Procedures
-
Avoid contact with eyes, skin, and clothing.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical aid.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Accidental Release Measures
-
Spills/Leaks: Evacuate the area. Wear appropriate personal protective equipment. Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Provide ventilation.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Logical relationship of handling precautions for this compound.
Caption: Experimental workflow for handling a spill of this compound.
References
- 1. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 4. catalog.labcorp.com [catalog.labcorp.com]
- 5. eurolab.net [eurolab.net]
- 6. oecd.org [oecd.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]
- 10. scribd.com [scribd.com]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 16. oecd.org [oecd.org]
- 17. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 18. oecd.org [oecd.org]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition products of 4-Bromophenylacetonitrile (CAS No. 16532-79-9). This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. While specific quantitative thermal analysis data, such as onset decomposition temperatures from Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA), are not publicly available in the reviewed literature, this guide synthesizes information from safety data sheets and related chemical literature to provide a robust understanding of the compound's stability profile. This guide also furnishes detailed, standardized experimental protocols for conducting such thermal analyses and outlines the expected decomposition products.
Introduction
This compound, also known as 4-bromobenzyl cyanide, is a versatile intermediate in organic synthesis, frequently employed in the pharmaceutical and chemical industries. Its structure, featuring a brominated aromatic ring and a nitrile group, makes it a valuable building block for a variety of more complex molecules. An understanding of the thermal stability of this compound is critical for ensuring safe handling, storage, and reaction conditions, as well as for predicting potential degradation pathways that could impact product purity and safety.
This guide addresses a notable gap in readily available technical data by consolidating known information and providing standardized methodologies for researchers to assess the thermal properties of this compound in their own laboratories.
Thermal Stability Profile
Based on available safety and technical data, this compound is considered stable under normal temperatures and pressures. However, exposure to high temperatures can lead to decomposition, releasing irritating and toxic gases and vapors.
Conditions to Avoid:
-
High temperatures
-
Incompatible materials, including strong oxidizing agents and strong bases.
Quantitative Thermal Analysis Data
A thorough search of scientific literature and chemical safety databases did not yield specific quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound. Therefore, parameters such as the onset decomposition temperature, the temperature of maximum weight loss, and the enthalpy of decomposition have not been publicly documented. The safety data sheets for this compound explicitly state that the decomposition temperature is "not available".
To determine these critical parameters, experimental analysis using TGA and DSC is required. Detailed protocols for these analyses are provided in Section 4.
Decomposition Products
In the event of thermal decomposition, this compound is expected to break down into several hazardous substances. The primary identified hazardous decomposition products are:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen bromide (HBr)
The formation of these products is consistent with the elemental composition of this compound (C8H6BrN). The presence of bromine in the molecule leads to the release of corrosive hydrogen bromide gas upon decomposition.
Table 1: Summary of Known Decomposition Information
| Parameter | Information | Source Citation |
| Stability | Stable under normal temperatures and pressures. | |
| Conditions to Avoid | Incompatible materials (strong oxidizing agents, strong bases). | |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen bromide. | |
| Quantitative Decomposition Temperature | Not available. |
Experimental Protocols for Thermal Analysis
To determine the quantitative thermal stability parameters for this compound, the following standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. High-purity indium and other appropriate standards should be used for temperature calibration.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina (B75360) or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air, if oxidative decomposition is being studied) with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp up to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the mass of the sample (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Determine the temperature of maximum rate of weight loss (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).
-
Record the residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and to detect any exothermic decomposition events and their associated enthalpy.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, hermetically sealed pan should be used as a reference.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Determine the melting point (Tm) from the peak of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Identify any exothermic peaks, which would indicate a decomposition event. Determine the onset temperature (Tonset) and the enthalpy of decomposition (ΔHdecomp) for any such events.
-
Visualized Workflows and Pathways
Experimental Workflow for Thermal Analysis
Caption: Workflow for TGA and DSC Analysis.
Hypothetical Decomposition Pathway
Caption: Expected Thermal Decomposition Products.
Conclusion
While this compound is stable under standard conditions, it is susceptible to thermal decomposition at elevated temperatures, leading to the formation of hazardous products including nitrogen oxides, carbon oxides, and hydrogen bromide. A critical gap exists in the public domain regarding the quantitative thermal stability data for this compound. The detailed TGA and DSC protocols provided in this guide offer a standardized approach for researchers to determine these crucial safety and process parameters. The findings from such analyses will be invaluable for ensuring the safe and effective use of this compound in research and development. It is strongly recommended that this experimental work be conducted to fully characterize the thermal profile of this important chemical intermediate.
Methodological & Application
Synthesis of 4-bromophenylethylamine from 4-Bromophenylacetonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromophenylethylamine, a valuable building block in pharmaceutical and chemical research, from the starting material 4-bromophenylacetonitrile. The primary transformation involves the reduction of the nitrile functional group to a primary amine. This guide outlines three common and effective methods for this conversion: reduction with lithium aluminum hydride (LiAlH4), catalytic hydrogenation, and a milder reduction using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) with a titanium catalyst.
Introduction
4-Bromophenylethylamine serves as a key intermediate in the synthesis of various biologically active compounds and pharmaceutical agents. The efficient and selective synthesis of this amine from readily available this compound is therefore of significant interest. The primary challenge in this synthesis is the chemoselective reduction of the nitrile group without affecting the aryl bromide, as the carbon-bromine bond can be susceptible to cleavage under certain reductive conditions (dehalogenation). The choice of reduction method will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex substrates.
Reaction Pathway
The overall synthetic transformation is the reduction of the nitrile group of this compound to a primary amine, yielding 4-bromophenylethylamine.
Caption: Chemical transformation of this compound to 4-bromophenylethylamine via different reduction methods.
Data Summary
The following table summarizes the quantitative data for the different synthesis methods. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.
| Method | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Method 1 | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Reflux | 4 - 16 | 70 - 85 | Potent reducing agent; requires anhydrous conditions and careful workup. |
| Method 2a | Catalytic Hydrogenation (Raney® Nickel) | Methanol/Ammonia (B1221849) | Room Temperature | 4 - 12 | 60 - 80 | Requires a hydrogen atmosphere and specialized high-pressure equipment. Potential for dehalogenation. |
| Method 2b | Catalytic Hydrogenation (Pd/C with additive) | Ethanol (B145695)/TEA | Room Temperature | 6 - 24 | 65 - 85 | Triethylamine (B128534) (TEA) is added to suppress dehalogenation. Requires a hydrogen atmosphere. |
| Method 3 | Hydrosilylation | THF | Room Temperature | 2 - 6 | 85 - 95 | Mild and efficient method with a good functional group tolerance.[1][2] |
Experimental Protocols
Method 1: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This method is a classic and effective way to reduce nitriles to primary amines. It is crucial to perform this reaction under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Distilled water
-
15% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether (or THF).
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in anhydrous diethyl ether (or THF) and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of water (x mL, where x is the mass of LiAlH₄ in grams used), followed by the dropwise addition of 15% aqueous sodium hydroxide (x mL), and finally by the dropwise addition of water (3x mL).
-
Stir the resulting mixture vigorously at room temperature for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromophenylethylamine.
-
The product can be further purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a common industrial method for the reduction of nitriles. The choice of catalyst and reaction conditions is crucial to prevent the undesired side reaction of dehalogenation.
2a: Using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Methanol
-
Ammonia solution (e.g., 7N in methanol)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Hydrogen gas source
Procedure:
-
In a suitable high-pressure reaction vessel, add a solution of this compound in methanol.
-
Add a solution of ammonia in methanol. The presence of ammonia helps to suppress the formation of secondary amines.
-
Carefully add the Raney® Nickel catalyst as a slurry. The amount of catalyst can range from 5-20% by weight of the starting material.
-
Seal the hydrogenation apparatus and purge it several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-500 psi) and begin vigorous agitation at room temperature.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 4-12 hours.
-
Once the hydrogen uptake ceases, depressurize the reactor and purge with nitrogen.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney® Nickel catalyst. The filter cake should be kept wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Further purification can be achieved by distillation or crystallization.
2b: Using Palladium on Carbon (Pd/C) with an Additive
To minimize dehalogenation when using a palladium catalyst, the addition of a basic additive like triethylamine is often employed.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Triethylamine (TEA)
-
Hydrogenation apparatus
-
Hydrogen gas source
Procedure:
-
Dissolve this compound in ethanol in a high-pressure reaction vessel.
-
Add triethylamine (1-2 equivalents).
-
Carefully add the 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the hydrogenation apparatus, purge with nitrogen, and then with hydrogen.
-
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the catalyst through Celite® and wash the filter cake with ethanol.
-
Remove the solvent and triethylamine from the filtrate under reduced pressure.
-
The crude product can be purified by standard methods.
Method 3: Hydrosilylation with TMDS and Titanium(IV) Isopropoxide
This is a milder and often more selective method for the reduction of nitriles, particularly for substrates sensitive to harsh conditions.[1][2]
Materials:
-
This compound
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (e.g., 1M HCl)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Add titanium(IV) isopropoxide (0.1-0.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add 1,1,3,3-tetramethyldisiloxane (TMDS) (1.5-2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of 1M aqueous HCl.
-
Stir the mixture for 30 minutes, then basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-bromophenylethylamine by vacuum distillation or other suitable techniques.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle it in a fume hood under an inert atmosphere (nitrogen or argon). Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The quenching procedure must be performed slowly and with extreme caution, especially on a larger scale.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. The catalysts (Raney® Nickel and Pd/C) can be pyrophoric, especially after the reaction when dry. Do not allow the catalyst to dry in the air. Keep it wet with solvent during filtration and handling.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Wear appropriate PPE at all times. Consult the Safety Data Sheets (SDS) for all chemicals used before starting any experiment.
References
Application Notes and Protocols: Synthesis of Fluorene-Based Polymers Utilizing 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of fluorene-based polymers incorporating a 4-cyanophenyl moiety, starting from 4-bromophenylacetonitrile. The protocols cover the synthesis of a key monomer intermediate and its subsequent polymerization via a Suzuki coupling reaction. The resulting polymers, featuring pendant cyanophenyl groups, are of significant interest for applications in organic electronics and as functional materials in biomedical research and drug development, owing to their unique photophysical and electronic properties.
Introduction
Fluorene-based polymers are a class of conjugated polymers renowned for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1] The incorporation of specific functional groups can further enhance their utility. The cyanophenyl group, introduced via this compound, is an electron-withdrawing moiety that can influence the polymer's electronic band structure, charge transport characteristics, and photophysical behavior.[2][3] These characteristics make such polymers promising candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, and as fluorescent probes or biosensors in drug discovery and diagnostics.[1][4]
This document outlines a two-stage synthetic approach:
-
Monomer Synthesis: A detailed protocol for the synthesis of 2,7-dibromo-9,9-bis(4-cyanophenyl)fluorene, a key polymerizable monomer, from 2,7-dibromofluorenone and a Grignard reagent derived from this compound.
-
Polymerization: A comprehensive procedure for the Suzuki polycondensation of the synthesized monomer with a fluorene-2,7-diboronic acid ester to yield a high molecular weight alternating copolymer.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 4-BPN | C₈H₆BrN | 196.04 | 47-49 |
| 2,7-Dibromofluorenone | DBF | C₁₃H₆Br₂O | 338.00 | 202-204 |
| 2,7-Dibromo-9,9-bis(4-cyanophenyl)fluorene | M1 | C₂₇H₁₄Br₂N₂ | 542.23 | Not Reported |
| 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | M2 | C₃₇H₅₆B₂O₄ | 598.47 | 135-138 |
| Poly[(9,9-dioctylfluorene)-alt-(9,9-bis(4-cyanophenyl)fluorene)] | P1 | (C₆₄H₆₈N₂)n | - | - |
Table 2: Typical Polymerization Results and Properties of P1
| Parameter | Value |
| Number-Average Molecular Weight (Mₙ) | 15,000 - 25,000 g/mol |
| Weight-Average Molecular Weight (Mₙ) | 30,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| Yield | 70 - 85% |
| Emission Color | Blue-Green |
Experimental Protocols
Part 1: Synthesis of 2,7-Dibromo-9,9-bis(4-cyanophenyl)fluorene (Monomer M1)
This protocol describes a two-step, one-pot synthesis of the monomer M1. The first step involves the in-situ preparation of a Grignard reagent from this compound, followed by its reaction with 2,7-dibromofluorenone. The resulting tertiary alcohol is then reduced to the final product.
Materials:
-
This compound (4-BPN)
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
2,7-Dibromofluorenone (DBF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfite (B76179)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.2 eq) and a crystal of iodine.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of this compound (2.0 eq) in anhydrous THF.
-
Add a few drops of the 4-BPN solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining 4-BPN solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2,7-Dibromofluorenone:
-
Dissolve 2,7-dibromofluorenone (1.0 eq) in anhydrous THF in a separate flask and add this solution dropwise to the freshly prepared Grignard reagent at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C until the magnesium salts dissolve.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium sulfite solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient to afford 2,7-dibromo-9,9-bis(4-cyanophenyl)fluorene (M1) as a white to off-white solid.
-
Part 2: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(9,9-bis(4-cyanophenyl)fluorene)] (P1) via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki polycondensation of monomer M1 with 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (M2).
Materials:
-
2,7-Dibromo-9,9-bis(4-cyanophenyl)fluorene (M1)
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (M2)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene (B28343) (anhydrous)
-
Potassium carbonate (K₂CO₃), 2 M aqueous solution
-
Aliquat 336 (phase-transfer catalyst)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine equimolar amounts of M1 and M2.
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol%).
-
Add a few drops of Aliquat 336.
-
Evacuate the flask and backfill with nitrogen three times.
-
Add anhydrous toluene via syringe to dissolve the monomers and catalyst.
-
Degas the 2 M K₂CO₃ solution by bubbling with nitrogen for 30 minutes, then add it to the reaction mixture.
-
-
Polymerization:
-
Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 48-72 hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution.
-
-
Polymer Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large excess of methanol with stirring to precipitate the polymer.
-
Filter the fibrous polymer precipitate and wash thoroughly with methanol and acetone to remove oligomers and catalyst residues.
-
Redissolve the polymer in a minimal amount of toluene or THF and re-precipitate into methanol.
-
Collect the purified polymer by filtration and dry under vacuum at 60 °C overnight to yield the final product, P1.
-
Visualizations
Caption: Experimental workflow for the synthesis of fluorene-based polymer P1.
Caption: Application of Polymer P1 as a fluorescent probe in a drug screening assay.
Potential Applications in Drug Development
Fluorene-based polymers with pendant cyanophenyl groups, such as P1, can be utilized in several areas of drug development:
-
Fluorescent Probes and Biosensors: The inherent fluorescence of the polyfluorene backbone can be sensitive to the local environment. Binding of the polymer to a specific biological target, such as a protein or nucleic acid, can lead to a detectable change in its fluorescence emission (e.g., intensity, wavelength, or lifetime). This principle can be applied in high-throughput screening assays to identify small molecules that modulate the interaction between the polymer and its target.[1][4]
-
Bioimaging: By conjugating targeting moieties (e.g., antibodies, peptides) to the polymer backbone, these fluorescent materials can be used to visualize specific cells, tissues, or subcellular compartments. The bright and stable fluorescence of polyfluorenes makes them attractive alternatives to traditional organic dyes and quantum dots.
-
Drug Delivery: While not a primary application for this specific polymer, the fluorene (B118485) backbone can be functionalized to carry and release therapeutic agents. The polymer's properties could be tuned to control the release profile of a conjugated drug in response to specific stimuli (e.g., pH, light).
The development of functionalized fluorene-based polymers represents a versatile platform for creating advanced materials with tailored properties for a range of applications, from organic electronics to cutting-edge biomedical research.
References
- 1. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]
- 2. 20.210.105.67 [20.210.105.67]
- 3. sbpmat.org.br [sbpmat.org.br]
- 4. π-Conjugated Polymer Nanoparticles from Design, Synthesis to Biomedical Applications: Sensing, Imaging, and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Bromophenylacetonitrile in the Preparation of OLED Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromophenylacetonitrile as a versatile precursor in the synthesis of advanced Organic Light-Emitting Diode (OLED) materials. The protocols outlined herein cover the synthesis of key intermediates and final emissive materials, as well as the fabrication of OLED devices.
Introduction
This compound is a crucial building block in the synthesis of a variety of high-performance organic electronic materials. Its utility stems from the presence of both a reactive bromine atom, which allows for the introduction of various functional groups through cross-coupling reactions, and a nitrile group that can be incorporated into the final molecular architecture to tune electronic properties. This synthetic versatility enables the creation of tailored materials for different layers within an OLED device, including emissive, host, and charge-transporting materials.
A significant application of this compound is in the synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile, a key intermediate for creating complex donor-acceptor molecules. These molecules are particularly promising for applications in near-infrared (NIR) OLEDs. The fumaronitrile (B1194792) core acts as a rigid and electron-accepting platform, which, when functionalized with suitable donor moieties via reactions at the bromine sites, can lead to materials with high photoluminescence quantum yields in the solid state.
Data Presentation
The following tables summarize the performance of various OLED devices fabricated using materials derived from this compound.
Table 1: Performance of OLEDs Based on Fumaronitrile Derivatives
| Emissive Material | Device Structure | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Emission Color (nm) / CIE (x, y) |
| TPATCN¹ | ITO/HATCN/NPB/TPATCN/Bphen/LiF/Al | Not Specified | Not Specified | Not Specified | NIR |
| SFC² | ITO/PEDOT:PSS/SFC/TPBi/LiF/Al | 1.37 | Not Specified | 5201 | Not Specified |
| trans-DFC² | ITO/PEDOT:PSS/trans-DFC/TPBi/LiF/Al | >1 | Not Specified | <5201 | Red-shifted vs SFC |
¹TPATCN: 2,3-bis(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)fumaronitrile[1] ²SFC: (Z)-2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)-3-phenylacrylonitrile; DFC: 2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)fumaronitrile.
Table 2: Performance of OLEDs Based on Carbazole and Triphenylamine Derivatives
| Material Class | Host/Emitter Material | Max. EQE (%) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Emission Color |
| Carbazole Derivative | Py2ICz (Host) | 24.1 | Not Specified | Not Specified | Green |
| Carbazole Derivative | 4Ac35CzPy (Emitter) | 21.2 | Not Specified | Not Specified | Greenish-Blue |
| Carbazole Derivative | 246tCzPPC (Emitter) | 29.6 | Not Specified | Not Specified | Sky Blue |
| Triphenylamine Derivative | Br-DQTPA (HTL) | >21 | <2.4 | >90 lm/W | Green |
| Triphenylamine Derivative | Br-DTF (HTL) | >21 | <2.4 | >90 lm/W | Green |
Table 3: Performance of OLEDs Based on Pyrimidine Derivatives
| Host/Emitter Material | Device Type | Max. EQE (%) | Doping Concentration (wt%) | Emission Color |
| Pyrimidine-Boron Complex | TADF-OLED | 9.7 | 5 | Not Specified |
| Acridan–pyrimidine moiety | TADF-OLED | 21.2 | Not Specified | Greenish-blue |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Bis(4-bromophenyl)fumaronitrile from this compound
This protocol describes the oxidative dimerization of this compound to yield the key intermediate 2,3-Bis(4-bromophenyl)fumaronitrile.
Materials:
-
This compound
-
Sodium methoxide (B1231860)
-
Ice-cold water
-
Ethanol/chloroform (for recrystallization)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with water and then with cold methanol.
-
Dry the crude product under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain pure 2,3-Bis(4-bromophenyl)fumaronitrile.
Protocol 2: Synthesis of a NIR Emitter (TPATCN) via Suzuki Coupling
This protocol outlines the synthesis of a high-performance NIR emitter using 2,3-Bis(4-bromophenyl)fumaronitrile as a starting material via a Suzuki coupling reaction.[1]
Materials:
-
2,3-Bis(4-bromophenyl)fumaronitrile
-
4'-(Diphenylamino)-[1,1'-biphenyl]-4-ylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene (B28343) (degassed)
-
Degassed aqueous solution of the base
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine 2,3-Bis(4-bromophenyl)fumaronitrile, 4'-(diphenylamino)-[1,1'-biphenyl]-4-ylboronic acid (2.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and a degassed aqueous solution of the base to the flask.
-
Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, TPATCN.
Protocol 3: Fabrication of a Multilayer OLED Device
This is a general protocol for the fabrication of a vacuum-deposited OLED.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrate
-
Deionized water, acetone, isopropanol
-
Hole Injection Layer (HIL) material (e.g., HATCN)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (synthesized as per Protocol 2)
-
Electron Transport Layer (ETL) material (e.g., Bphen)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (for cathode)
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Layer Deposition: Transfer the cleaned substrate to a high-vacuum thermal evaporator.
-
Sequentially deposit the following layers under high vacuum:
-
HIL (e.g., HATCN, ~10 nm)
-
HTL (e.g., NPB, ~40 nm)
-
EML (e.g., TPATCN, ~20 nm)
-
ETL (e.g., Bphen, ~30 nm)
-
EIL (e.g., LiF, ~1 nm)
-
-
Cathode Deposition: Deposit a layer of aluminum (~100 nm) as the cathode.
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.
Mandatory Visualization
Caption: Synthesis workflow for OLED materials from this compound.
Caption: General layered structure of an OLED device.
References
Application Note: Synthesis of 4-Bromophenylacetic Acid via Hydrolysis of 4-Bromophenylacetonitrile
Introduction
4-Bromophenylacetic acid is a crucial chemical intermediate and a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1] Its unique structure, featuring a bromophenyl group attached to an acetic acid moiety, allows for various chemical modifications essential for constructing complex active pharmaceutical ingredients (APIs).[1] It is a documented precursor in the development of compounds for various medical conditions, including anti-inflammatory agents.[1] This document outlines the synthesis of 4-bromophenylacetic acid from its precursor, 4-bromophenylacetonitrile, through a robust and high-yield hydrolysis process.
Synthesis Overview
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic chemistry.[2][3] This hydrolysis can be achieved under either acidic or basic conditions.[4][5][6] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid.[5][7][8] The choice between acid or base catalysis can depend on the substrate's sensitivity and the desired final product form (free acid or a salt).[6][8]
A common and efficient method for producing 4-bromophenylacetic acid is the base-catalyzed hydrolysis of this compound.[9][10][11] This application note provides a detailed protocol for this conversion, adapted from established procedures, which demonstrates high purity and yield.[9]
Reaction Mechanism: Hydrolysis of Nitriles
The hydrolysis of a nitrile (R-CN) to a carboxylic acid (R-COOH) involves the addition of water across the carbon-nitrogen triple bond.
-
Acid-Catalyzed Hydrolysis : The process begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom.[2][3][4] A water molecule then acts as a nucleophile, attacking the carbon. Following a series of proton transfers, an amide intermediate is formed.[2][3][4] Continued heating in the acidic aqueous solution hydrolyzes the amide to the corresponding carboxylic acid and an ammonium (B1175870) ion.[5]
-
Base-Catalyzed Hydrolysis : In this mechanism, a hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon of the nitrile group.[4][7] This forms an intermediate that, after protonation by water, tautomerizes to an amide.[4][7] The amide then undergoes further base-catalyzed hydrolysis to yield a carboxylate salt.[2][7] Ammonia is typically liberated in this step.[8] To obtain the free carboxylic acid, the reaction mixture must be acidified in the final step.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for the base-catalyzed hydrolysis of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| This compound | C₈H₆BrN | 196.05 | - | - | 16532-79-9 |
| 4-Bromophenylacetic acid | C₈H₇BrO₂ | 215.04 | White Solid | 117-118 | 1878-68-8[10][12] |
Table 2: Experimental Conditions and Results for Base-Catalyzed Hydrolysis
| Parameter | Value | Reference |
| Starting Material | This compound | [9] |
| Reagent | Sodium Hydroxide (NaOH) | [9] |
| Solvent | Water | [9] |
| Reaction Temperature | 90-100°C (Reflux) | [9] |
| Reaction Time | 6-8 hours | [9] |
| Final pH for Precipitation | 2-3 | [9] |
| Drying Temperature | 65-73°C | [9] |
| Yield | 98% | [9] |
| Purity | 99.9% | [9] |
Detailed Experimental Protocol
This protocol describes the preparation of high-purity 4-bromophenylacetic acid via the hydrolysis of this compound in the presence of a base.[9]
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) pellets or solution
-
Activated carbon
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) for pH adjustment
-
Deionized water
-
500 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Beakers, graduated cylinders
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Reaction Setup : In a 500 mL round-bottom flask, combine this compound and an aqueous solution of sodium hydroxide. For instance, add 2.25g of NaOH dissolved in 25ml of water to the nitrile.[9]
-
Hydrolysis : Heat the mixture to reflux (90-100°C) with stirring.[9] Maintain this temperature for 6-8 hours.[9] The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Cooling and Extraction : Once the reaction is complete, cool the mixture to room temperature.[9]
-
Purification (Wash) : Add 5-15 mL of toluene to the reaction mass and stir to wash away organic impurities. Allow the layers to separate and remove the organic (toluene) layer.[9]
-
Decolorization : Perform a carbon treatment to remove colored impurities.[9] Add a small amount of activated carbon to the aqueous solution, stir for a short period, and then filter to remove the carbon.
-
Acidification and Precipitation : Carefully adjust the pH of the clear aqueous solution to 2-3 using a suitable acid (e.g., dilute HCl).[9] 4-bromophenylacetic acid will precipitate as a solid.
-
Isolation : Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any remaining inorganic salts.
-
Drying : Dry the isolated white to off-white solid in an oven at 65-73°C to a constant weight.[9] The final product should be highly pure (99.9%) with a yield of approximately 98%.[9]
Visualized Pathways and Workflows
Caption: Overall reaction for the synthesis of 4-bromophenylacetic acid.
Caption: Step-by-step experimental workflow for the hydrolysis protocol.
References
- 1. nbinno.com [nbinno.com]
- 2. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 6. byjus.com [byjus.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 10. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 11. Page loading... [guidechem.com]
- 12. biosynth.com [biosynth.com]
Application Notes and Protocols for the Reduction of 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reduction of 4-bromophenylacetonitrile to 2-(4-bromophenyl)ethan-1-amine, a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Three common and effective reduction methods are presented: catalytic hydrogenation using Raney® Nickel, reduction with lithium aluminum hydride (LiAlH₄), and a mixed-reagent approach using sodium borohydride (B1222165) and nickel(II) chloride.
Introduction
The reduction of the nitrile functional group is a fundamental transformation in organic synthesis, providing a direct route to primary amines. This compound is a readily available starting material, and its reduction product, 2-(4-bromophenyl)ethan-1-amine, contains a reactive bromine atom, which can be further functionalized, for example, via cross-coupling reactions. The choice of reduction method often depends on factors such as functional group tolerance, scalability, and safety considerations. This document outlines three reliable methods for this conversion, each with its own advantages and considerations.
Key Chemical Transformation
Caption: Chemical transformation of this compound.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation with Raney® Nickel
This protocol outlines the reduction of this compound using catalytic hydrogenation with Raney® Nickel. This method is often favored for its scalability and avoidance of stoichiometric metal hydride reagents.[1][2]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Ethanol (B145695) (or Methanol)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a suitable high-pressure reactor, add this compound.
-
Add ethanol (or methanol) to dissolve the starting material.
-
Carefully add the Raney® Nickel slurry. The amount of catalyst can vary, but a 10-20% weight equivalent to the substrate is a common starting point.
-
Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Begin agitation and heat the reaction mixture to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake should not be allowed to dry as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude 2-(4-bromophenyl)ethan-1-amine.
-
The crude product can be purified by distillation under reduced pressure or by crystallization of a salt (e.g., hydrochloride).
Quantitative Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Raney® Nickel, H₂ |
| Solvent | Ethanol or Methanol (B129727) |
| Temperature | 50-80 °C |
| Pressure | 50-100 psi |
| Reaction Time | 4-12 hours (typical) |
| Typical Yield | >90% |
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of this compound using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[3][4][5][6][7] This method is highly effective but requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Inert atmosphere (nitrogen or argon)
-
Ice bath
Procedure:
-
Set up a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.
-
Under an inert atmosphere, add LiAlH₄ to the flask, followed by anhydrous THF to create a suspension.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve this compound in anhydrous THF and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (1 mL for every 1 g of LiAlH₄ used).
-
Add 15% aqueous NaOH solution (1 mL for every 1 g of LiAlH₄ used).
-
Add water again (3 mL for every 1 g of LiAlH₄ used).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture and wash the solid with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2-(4-bromophenyl)ethan-1-amine.
-
Purify the product by vacuum distillation.
Quantitative Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | 85-95% |
Protocol 3: Reduction with Sodium Borohydride and Nickel(II) Chloride
This protocol details a safer alternative to LiAlH₄, using sodium borohydride in the presence of a nickel(II) chloride catalyst.[8][9][10][11][12][13] This system generates nickel boride in situ, which is the active reducing species.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol
-
Ammonia solution (optional, to suppress secondary amine formation)
-
Diatomaceous earth (Celite®)
Procedure:
-
In a round-bottom flask, dissolve this compound in methanol.
-
Add nickel(II) chloride hexahydrate to the solution and stir until it dissolves.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride in small portions. A black precipitate of nickel boride will form, and hydrogen gas will evolve. Caution: The addition should be slow to control the effervescence.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction by carefully adding a small amount of water or dilute hydrochloric acid.
-
Filter the mixture through a pad of Celite® to remove the black nickel boride precipitate. Wash the filter cake with methanol.
-
Remove the methanol from the filtrate under reduced pressure.
-
Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by vacuum distillation or column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Substrate | This compound |
| Reagents | Sodium Borohydride (NaBH₄), Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) |
| Solvent | Methanol |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-90% |
Experimental Workflow Diagram
Caption: General workflow for the reduction of this compound.
References
- 1. rsc.org [rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Ch20: Reduction of Nitriles using LiAlH4 to amines [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 10. sciencemadness.org [sciencemadness.org]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 4-Bromophenylacetonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromophenylacetonitrile is a versatile bifunctional molecule that serves as a critical starting material and intermediate in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Its structure, featuring a reactive nitrile group and a bromine-substituted phenyl ring, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted to various heterocyclic systems. Simultaneously, the bromo substituent provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates and, subsequently, prominent APIs such as the antihistamines Bilastine, Fexofenadine (B15129), and Brompheniramine, and the endothelin receptor antagonist Macitentan.
Key Synthetic Applications of this compound
This compound is a precursor to several important intermediates, primarily through the transformation of its nitrile and bromo functionalities. The following diagram illustrates the central role of this compound in the synthesis of various pharmaceutical agents.
Caption: Synthetic pathways from this compound to key pharmaceutical intermediates and APIs.
I. Synthesis of 4-Bromophenylacetic Acid
4-Bromophenylacetic acid is a pivotal intermediate derived from the hydrolysis of this compound. It is a key starting material for the synthesis of Bilastine, Macitentan, and Fexofenadine.[1]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the conversion of this compound to 4-bromophenylacetic acid via hydrolysis under basic conditions.[2]
Materials:
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
To a 500 mL round-bottom flask, add this compound and a solution of sodium hydroxide (2.25 g) in 25 mL of water.[2]
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (90-100°C) with stirring and maintain for 6-8 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 10-15 mL of toluene to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
| Parameter | Value | Reference |
| Purity | >99.9% | [3] |
II. Synthesis of α,α-Dimethyl-4-bromophenylacetonitrile
This intermediate is synthesized through the methylation of this compound and is a precursor for certain pharmaceutical compounds.
Experimental Protocol: Phase-Transfer Catalyzed Methylation
This method utilizes a phase-transfer catalyst for the efficient methylation of the benzylic carbon.[4][5]
Materials:
-
This compound
-
Methylating agent (e.g., Methyl Iodide)
-
Aqueous alkali solution (e.g., NaOH)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium chloride)
Procedure:
-
Dissolve this compound in benzene in a reaction vessel.
-
Add the aqueous alkali solution and the phase-transfer catalyst.
-
Cool the mixture to a low temperature (specific temperature to be optimized based on the methylating agent).
-
Slowly add the methylating reagent while maintaining the low temperature.
-
Allow the reaction to proceed until completion, monitoring by TLC or GC.
-
Perform a standard aqueous work-up to isolate the crude product.
-
Purify the product by distillation or recrystallization.
| Parameter | Value | Reference |
| Purity (GC) | >99% | [4][5] |
| Yield | 84-90% | [4][5] |
III. Synthesis of 2-(4-Bromobenzyl)-benzimidazole
Benzimidazole derivatives are known for their wide range of biological activities.[4]
Experimental Protocol: Acid-Catalyzed Condensation
This protocol describes the synthesis of 2-(4-bromobenzyl)-benzimidazole from this compound and o-phenylenediamine.[4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Phosphoric acid
-
Polyphosphoric acid
Procedure:
-
Combine this compound and o-phenylenediamine in a reaction vessel.
-
Add a mixture of phosphoric acid and polyphosphoric acid as the catalyst.
-
Heat the reaction mixture under controlled conditions until the reaction is complete (monitor by TLC).
-
Cool the mixture and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
| Parameter | Value | Reference |
| Yield | 95% | [6] |
| Melting Point | 234-235 °C | [6] |
IV. Synthesis of Active Pharmaceutical Ingredients (APIs)
A. Bilastine
Bilastine is a second-generation antihistamine used for the treatment of allergic rhinoconjunctivitis and urticaria.[7] It is synthesized from 4-bromophenylacetic acid.[1]
Biological Target and Signaling Pathway:
Bilastine is a selective antagonist of the histamine (B1213489) H1 receptor.[7] By blocking this receptor, it prevents histamine from initiating the allergic cascade, which includes the activation of phospholipase C and the subsequent NF-κB signaling pathway, leading to a reduction in pro-inflammatory cytokine expression.
Caption: Bilastine's mechanism of action via H1 receptor antagonism.
B. Macitentan
Macitentan is a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH).[8][9] Its synthesis also originates from 4-bromophenylacetic acid.[10]
Biological Target and Signaling Pathway:
Macitentan blocks both endothelin A (ETA) and endothelin B (ETB) receptors, preventing the binding of endothelin-1 (B181129) (ET-1).[11][12] This dual antagonism leads to vasodilation and inhibits smooth muscle cell proliferation, key pathological features of PAH.[8][12]
Caption: Macitentan's dual antagonism of endothelin receptors.
C. Fexofenadine
Fexofenadine is another second-generation antihistamine used to relieve allergy symptoms.[13] It is the active carboxylic acid metabolite of terfenadine (B1681261) and its synthesis can be traced back to 4-bromophenylacetic acid.[1]
Biological Target and Signaling Pathway:
Similar to bilastine, fexofenadine is a selective peripheral H1 receptor antagonist.[13] It prevents the activation of H1 receptors by histamine, thereby mitigating allergy symptoms. A key feature is its limited ability to cross the blood-brain barrier, resulting in a lower incidence of sedation compared to first-generation antihistamines.[13]
Caption: Fexofenadine's antagonism of peripheral H1 receptors.
D. Brompheniramine
Brompheniramine is a first-generation antihistamine used to treat symptoms of the common cold and allergic rhinitis.[14] Its synthesis directly utilizes this compound.[1]
Biological Target and Signaling Pathway:
Brompheniramine acts as an antagonist of histamine H1 receptors.[14][15] As a first-generation antihistamine, it can cross the blood-brain barrier, which contributes to its sedative side effects. It also possesses anticholinergic properties.[14]
Caption: Brompheniramine's dual antagonism of H1 and muscarinic receptors.
Conclusion
This compound is a highly valuable and versatile building block in the pharmaceutical industry. Its ability to be transformed into key intermediates such as 4-bromophenylacetic acid opens up synthetic routes to a diverse range of important drugs. The protocols and data presented herein provide a foundational resource for researchers and scientists engaged in the development and synthesis of these and other related pharmaceutical compounds. The strategic use of this compound will undoubtedly continue to play a significant role in the discovery and production of new medicines.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. What is the mechanism of Brompheniramine Maleate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Macitentan? [synapse.patsnap.com]
- 5. Page loading... [guidechem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 8. Macitentan - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Macitentan impurity A synthesis - chemicalbook [chemicalbook.com]
- 11. What is Macitentan used for? [synapse.patsnap.com]
- 12. INTRODUCTION - Macitentan (Opsumit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fexofenadine - Wikipedia [en.wikipedia.org]
- 14. Brompheniramine - Wikipedia [en.wikipedia.org]
- 15. Brompheniramine | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromophenylacetonitrile is a versatile bifunctional building block in organic synthesis, featuring a reactive nitrile group and a bromo-substituted aromatic ring. These functional groups serve as handles for a wide array of chemical transformations, making it a valuable precursor for the synthesis of numerous pharmaceutical intermediates and complex organic molecules.[1][2] The nitrile moiety can be converted into amines, carboxylic acids, or tetrazoles, while the aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for several key synthetic transformations of this compound.
Transformations of the Nitrile Group
The cyano group is a primary site for chemical reactivity, enabling conversions into other important functional groups.[2]
Reduction to 2-(4-Bromophenyl)ethan-1-amine
The reduction of the nitrile group to a primary amine is a crucial step in synthesizing phenethylamine (B48288) derivatives, which are common scaffolds in biologically active compounds.[2] This transformation can be achieved using various reducing agents, including catalytic hydrogenation with Raney® Nickel or chemical reduction with agents like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) activated by titanium(IV) isopropoxide.[2][3]
| Reaction | Reducing Agent | Catalyst/Activator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Reduction | H₂ | Raney® Nickel | 95% Ethanol (B145695) | RT | Until H₂ uptake ceases | High | [3] |
| Reduction | TMDS | Titanium(IV) isopropoxide | N/A | N/A | N/A | High | [2] |
| Reduction | Diisopropylaminoborane (B2863991) | LiBH₄ (catalytic) | THF | Reflux | N/A | Good | [4] |
-
Catalyst Preparation: If using a highly active catalyst, prepare W-6 Raney® Nickel according to established procedures.
-
Reaction Setup: In a high-pressure hydrogenation apparatus (e.g., Parr shaker), place this compound and the Raney® Nickel catalyst.
-
Solvent Addition: Add 95% ethanol as the solvent.
-
Hydrogenation: Seal the vessel and charge it with hydrogen gas to the desired pressure.
-
Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-(4-bromophenyl)ethan-1-amine.
-
Purification: The product can be further purified by distillation under reduced pressure or by crystallization.
Caption: Workflow for the catalytic hydrogenation of this compound.
Hydrolysis to 4-Bromophenylacetic Acid
The hydrolysis of the nitrile group provides direct access to 4-bromophenylacetic acid, a key starting material for several pharmaceuticals.[5] This reaction is typically performed under basic conditions.[2][5]
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| NaOH | Water | 90-100 | 6-8 | 98 | 99.9 | [5] |
| NaOH | 1,4-Dioxane (B91453)/Water | 60 | 2 | 93 | N/A | [6] |
-
Reaction Setup: To a 500 mL round-bottom flask, add this compound.
-
Reagent Addition: Add a solution of sodium hydroxide (B78521) (2.25 g) in 25 mL of water.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 90-100°C with stirring. Maintain reflux for 6-8 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and wash with 10-15 mL of toluene (B28343) to remove non-polar impurities.
-
Acidification: Carefully acidify the aqueous layer with HCl to a pH of 2-3 to precipitate the product.
-
Isolation: Filter the white precipitate, wash thoroughly with water, and dry at 65-73°C to yield pure 4-bromophenylacetic acid.
[3+2] Cycloaddition to a Tetrazole Derivative
The cycloaddition reaction between the nitrile and an azide (B81097) is an efficient method for synthesizing 5-substituted-1H-tetrazoles, which are important functional groups in medicinal chemistry, often used as bioisosteres for carboxylic acids.[3]
-
Reaction Setup: In a suitable flask, combine this compound, sodium azide (NaN₃), and a catalyst (e.g., nano-TiCl₄·SiO₂).
-
Solvent Addition: Add DMF as the solvent.
-
Reaction: Heat the mixture to reflux with stirring for approximately 2 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. The product, 5-(4-bromobenzyl)-1H-tetrazole, can be isolated and purified using standard techniques like crystallization or column chromatography.
Transformations of the Aryl Bromide Group
The carbon-bromine bond on the phenyl ring is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid.[7][8] This reaction is widely used to synthesize biaryl compounds.[9]
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 97 | [9][10] |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 60 | High | [11] |
-
Reaction Setup: In a pressure flask equipped with a stir bar, add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents), and a base such as K₃PO₄ or Cs₂CO₃ (2.5 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.
-
Solvent Addition: Under an Argon atmosphere, add an anhydrous solvent such as 1,4-dioxane or toluene, often with a small amount of water.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents).
-
Reaction: Seal the vessel and heat the reaction mixture (e.g., 100°C) overnight with vigorous stirring.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through Celite® and wash with an organic solvent (e.g., ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by silica (B1680970) gel column chromatography to yield the desired biaryl derivative.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[12][13] This method is a cornerstone of medicinal chemistry for accessing aniline (B41778) derivatives.[12]
| Amine Source | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Reference |
| Aniline (1.5 eq) | Pd(OAc)₂ (5) | BINAP | Cs₂CO₃ | Toluene | 110 | [14] |
| Ammonia equivalent | Pd₂(dba)₃ (1-2) | XPhos | NaOtBu | Toluene/Dioxane | 80-110 | [12] |
-
Reaction Setup: In a Schlenk flask, combine the palladium precatalyst (e.g., Pd(OAc)₂), a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and the base (e.g., Cs₂CO₃, NaOtBu).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add this compound, the amine coupling partner, and an anhydrous solvent (e.g., toluene).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-110°C) and stir for the specified time (e.g., 8 hours or until completion as monitored by TLC/GC).
-
Work-up: Cool the reaction mixture to room temperature.
-
Isolation: Filter the mixture through Celite® and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired N-aryl product.
Transformations at the Benzylic Position
Alpha-Alkylation
The benzylic protons alpha to the nitrile group are acidic and can be deprotonated with a strong base, allowing for alkylation reactions. This is a route to α,α-disubstituted derivatives.
| Alkylating Agent | Base | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |
| Methylating reagent | Alkali Solution | Phase Transfer Catalyst | Benzene | 84-90 | >99 | [1] |
-
Reaction Setup: Dissolve this compound in a reaction solvent such as benzene.
-
Catalyst and Base: Add a phase transfer catalyst and an alkali solution.
-
Alkylation: At low temperature, add the methylating reagent (e.g., methyl iodide).
-
Reaction: Allow the reaction to proceed until completion.
-
Work-up and Isolation: Perform a standard aqueous work-up followed by extraction with an organic solvent.
-
Purification: After drying and concentrating the organic phase, purify the product to obtain α,α-dimethyl-4-bromophenylacetonitrile.
Caption: Synthetic pathways for deriving products from this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. organic-synthesis.com [organic-synthesis.com]
Application Note: 4-Bromophenylacetonitrile as a Chemical Model for Buccal Absorption Studies
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ciencia.ucp.pt [ciencia.ucp.pt]
- 3. modychem.co [modychem.co]
- 4. scbt.com [scbt.com]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Sublingual and Buccal Delivery: A Historical and Scientific Prescriptive - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. researchgate.net [researchgate.net]
- 9. A proof of concept using the Ussing chamber methodology to study pediatric intestinal drug transport and age‐dependent differences in absorption - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Knoevenagel Condensation with 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, enabling the formation of carbon-carbon double bonds. This reaction involves the condensation of an active methylene (B1212753) compound with a carbonyl compound, typically an aldehyde or ketone, catalyzed by a weak base. The resulting α,β-unsaturated products are valuable intermediates in the synthesis of a wide range of fine chemicals, pharmaceuticals, and functional materials.[1][2]
This application note provides a detailed protocol for the Knoevenagel condensation using 4-Bromophenylacetonitrile as the active methylene compound. The presence of the bromine atom and the nitrile group makes the resulting products, α-cyano-4-bromostilbene derivatives, versatile precursors for further chemical modifications, rendering them highly useful in medicinal chemistry and materials science.
Data Presentation
The following table summarizes the yields of the Knoevenagel condensation of this compound with various aromatic aldehydes under specific reaction conditions.
| Aldehyde | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzaldehyde | Potassium Hydroxide | Ethanol (B145695) | Not Specified | 77-92 | [3] |
| p-Methoxybenzaldehyde | Potassium Hydroxide | Ethanol | Not Specified | 77-92 | [3] |
| Cinnamaldehyde | Potassium Hydroxide | Ethanol | Not Specified | 77-92 | [3] |
| 4-Chlorobenzaldehyde | Piperidine (B6355638) | Ethanol | 480 min | >95 (Conversion) | Analogous Reaction[4] |
| 4-Nitrobenzaldehyde | Pyrrolidine | Ethanol | 330 min | ~100 (Conversion) | Analogous Reaction[4] |
Experimental Protocols
Two primary protocols are presented below: a classical approach using a basic catalyst in a solvent and a solvent-free method.
Protocol 1: Piperidine-Catalyzed Knoevenagel Condensation in Ethanol
This protocol describes a standard and effective method for the Knoevenagel condensation of this compound with aromatic aldehydes using piperidine as a catalyst.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for work-up and purification
-
Recrystallization solvent (e.g., ethanol, isopropanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the aromatic aldehyde (1.0 equivalent) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated nitrile.
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Solvent-Free Knoevenagel Condensation
This environmentally friendly protocol avoids the use of organic solvents.
Materials:
-
This compound
-
Aromatic aldehyde
-
Basic catalyst (e.g., anhydrous potassium carbonate, sodium carbonate)
-
Mortar and pestle or a ball mill
-
Standard laboratory glassware for work-up
Procedure:
-
Mixing Reactants: In a mortar, combine this compound (1.0 equivalent), the aromatic aldehyde (1.0 equivalent), and the solid basic catalyst (e.g., 0.2 equivalents).
-
Grinding: Grind the mixture vigorously with a pestle at room temperature. The reaction progress can be monitored by taking a small sample, dissolving it in a suitable solvent, and analyzing it by TLC.
-
Work-up: After the reaction is complete, add water to the solid mixture to dissolve the catalyst and any other water-soluble impurities.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water, and dry it to obtain the crude product.
-
Purification: If necessary, the product can be purified by recrystallization.
Mandatory Visualizations
Mechanism of Piperidine-Catalyzed Knoevenagel Condensation
The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation. The reaction proceeds through the formation of an enolate from the active methylene compound and an iminium ion from the aldehyde, followed by their condensation and subsequent elimination of the catalyst and water.[5][6][7]
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of Phase Transfer Catalysis (PTC) in the alkylation of 4-Bromophenylacetonitrile. This methodology is crucial for the synthesis of various intermediates in the pharmaceutical and fine chemical industries, offering significant advantages in terms of yield, selectivity, and process safety.
Introduction to Phase Transfer Catalysis
Phase Transfer Catalysis (PTC) is a powerful synthetic tool that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase.[1] The catalyst, usually a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactive anion from the aqueous or solid phase into the organic phase where it can react with the organic substrate.[1] This technique is particularly advantageous for the C-alkylation of active methylene (B1212753) compounds like this compound, as it allows for the use of inexpensive and safer bases such as concentrated aqueous sodium hydroxide (B78521), while avoiding the need for anhydrous solvents or hazardous reagents like sodium amide.[2] The benefits of PTC include milder reaction conditions, faster reaction rates, higher yields, and greater selectivity, making it a cornerstone of green chemistry in industrial applications.[3]
Application: C-Alkylation of this compound
The methylene group in this compound is acidic and can be deprotonated by a strong base to form a carbanion. This carbanion can then undergo nucleophilic substitution with an alkyl halide to form a C-alkylated product. In a biphasic system, the deprotonation and subsequent alkylation are efficiently mediated by a phase transfer catalyst.
A notable application is the synthesis of α,α-dimethyl-4-bromophenylacetonitrile, an important pharmaceutical intermediate.[4] Using this compound as the starting material, a methylation reaction in the presence of a phase transfer catalyst and an alkali solution can achieve high yields and purity.[4]
The general scheme for the PTC alkylation of this compound is as follows:
Caption: General workflow for the PTC alkylation of this compound.
Quantitative Data Summary
The following table summarizes the yield data for the PTC-mediated alkylation of this compound.
| Product | Alkylating Agent | Phase Transfer Catalyst | Base/Solvent System | Yield (%) | Purity (%) | Reference |
| α,α-dimethyl-4-bromophenylacetonitrile | Methylating agent | Not Specified | Alkali solution / Benzene | 84 - 90 | >99 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the C-Alkylation of this compound
This protocol is adapted from a well-established procedure for the phase-transfer catalyzed alkylation of phenylacetonitrile (B145931) and is applicable to this compound.[5]
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, benzyl (B1604629) bromide)
-
Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB)
-
50% (w/w) aqueous sodium hydroxide solution
-
Toluene (B28343) or Benzene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place this compound (1.0 equivalent) and the phase transfer catalyst (e.g., TEBA, 0.02 equivalents).
-
Addition of Base: Add the 50% aqueous sodium hydroxide solution (5.0 equivalents) to the flask.
-
Reaction Initiation: With vigorous stirring, heat the mixture to 50-60°C.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equivalents) dropwise over a period of 30-60 minutes. An exothermic reaction is usually observed. Maintain the reaction temperature below 70°C, cooling with a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at 60-70°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Experimental workflow for the C-alkylation of this compound.
Logical Relationships in PTC
The efficiency of a phase-transfer catalyzed reaction is dependent on several interconnected factors. The choice of catalyst, solvent, base concentration, and reaction temperature all play a crucial role in determining the reaction rate and yield.
References
Application Notes: Synthesis of Benzimidazole Derivatives Using 4-Bromophenylacetonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole (B57391) derivatives are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] These heterocyclic compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][3] The synthesis of specifically substituted benzimidazoles is therefore a critical area of research. 4-Bromophenylacetonitrile serves as a valuable and versatile precursor for the synthesis of 2-substituted benzimidazole derivatives, particularly 2-(4-bromobenzyl)-benzimidazole.[4] The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular libraries for drug discovery. Furthermore, derivatives like 2-(4-bromobenzyl)-benzimidazole have shown utility as effective corrosion inhibitors for copper surfaces.[4]
Core Synthesis Pathway
The primary application of this compound in this context is its condensation reaction with o-phenylenediamine (B120857) to form 2-(4-bromobenzyl)-benzimidazole. This reaction is typically acid-catalyzed, utilizing a mixture of phosphoric acid and polyphosphoric acid to facilitate the cyclization and dehydration steps.[4] The nitrile group of this compound undergoes hydrolysis and subsequent condensation with the diamine to form the imidazole (B134444) ring.
Caption: Synthesis of 2-(4-bromobenzyl)-benzimidazole.
Experimental Protocols
Protocol 1: Synthesis of this compound (Precursor)
This protocol outlines the synthesis of the starting material, this compound, from 4-bromobenzyl bromide.[4][5]
Materials:
-
4-Bromobenzyl bromide (1.0 g, 4.0 mmol)
-
Potassium cyanide (0.3 g, 4.5 mmol)
-
Dimethyl sulfoxide (B87167) (DMSO) (15 mL)
-
Ethyl acetate (B1210297)
-
Distilled water
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve potassium cyanide in 15 mL of DMSO in a reaction vessel and heat to 90°C for 1 hour.[4]
-
Slowly add 4-bromobenzyl bromide to the heated solution. The mixture will turn dark red.[4]
-
Maintain the reaction at 90°C for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC) with a mobile phase of CHCl₃/hexane (9:1).[4]
-
After the reaction is complete, pour the mixture into 100 mL of distilled water.[4]
-
Extract the aqueous mixture with ethyl acetate (4 x 10 mL).[4]
-
Collect the organic phases and dry over anhydrous sodium sulfate.[4]
-
Remove the solvent by distillation under reduced pressure.[4]
-
Purify the crude product using silica (B1680970) gel column chromatography with a CHCl₃/hexane (9:1) eluent to obtain this compound as a white solid.[4]
Protocol 2: Synthesis of 2-(4-bromobenzyl)-benzimidazole
This protocol describes the condensation of this compound with o-phenylenediamine.[4]
Materials:
-
This compound
-
o-Phenylenediamine
-
Phosphoric acid (H₃PO₄)
-
Polyphosphoric acid (PPA)
Procedure:
-
Combine this compound and o-phenylenediamine in a reaction vessel.[4]
-
Add a mixture of phosphoric acid and polyphosphoric acid to the vessel to act as the catalyst.[4]
-
Heat the reaction mixture to promote the condensation and cyclization. Note: Specific temperature and time were not detailed in the source, requiring optimization by the researcher.
-
Upon completion, the reaction is typically worked up by pouring the mixture into a basic aqueous solution (e.g., sodium bicarbonate solution) to neutralize the acid and precipitate the product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Data Presentation
The following table summarizes the quantitative data for the synthesis of the precursor and its application.
| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Precursor Synthesis | 4-Bromobenzyl bromide, Potassium cyanide | - | DMSO | 90°C | 2 hours | 86% | [4][5] |
| Benzimidazole Synthesis | This compound, o-Phenylenediamine | Phosphoric acid, Polyphosphoric acid | - | Not Specified | Not Specified | Not Specified | [4] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of benzimidazole derivatives as described in the protocols.
Caption: General laboratory workflow for synthesis.
References
- 1. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 16532-79-9 | Benchchem [benchchem.com]
Troubleshooting & Optimization
How to improve the yield of 4-Bromophenylacetonitrile synthesis?
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Bromophenylacetonitrile. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guide
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. The following guide addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality of starting material: 4-bromobenzyl halide may be degraded. 3. Inactive cyanide source: Cyanide salt may have absorbed moisture. 4. Inefficient phase transfer catalysis: Incorrect catalyst, insufficient amount, or catalyst poisoning. | 1. Monitor the reaction progress using TLC. If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. 2. Check the purity of the 4-bromobenzyl halide by NMR or GC-MS before starting the reaction. 3. Use freshly opened or properly stored and dried cyanide salt. 4. Ensure the appropriate phase transfer catalyst is used for the solvent system. Increase catalyst loading if necessary. Tetrabutylammonium (B224687) salts are often effective.[1] |
| Formation of 4-bromobenzyl alcohol as a major byproduct | Hydrolysis of the starting material: Presence of water in the reaction mixture can lead to the hydrolysis of 4-bromobenzyl halide, especially under basic conditions. | 1. Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize atmospheric moisture. |
| Formation of 4-bromophenylacetic acid as a byproduct | Hydrolysis of the nitrile product: The nitrile group can hydrolyze to a carboxylic acid in the presence of water and acid or base, particularly at elevated temperatures.[2] | 1. Minimize the amount of water in the reaction. 2. Control the reaction temperature; avoid excessive heating. 3. During workup, use a mild aqueous wash and avoid prolonged contact with acidic or basic solutions. |
| Reaction turns dark red or black | Side reactions and decomposition: This can be indicative of decomposition of the starting material or product, or other undesirable side reactions.[3] | 1. Ensure the reaction temperature is not too high. 2. Check the purity of your reagents. Impurities can sometimes catalyze decomposition pathways. 3. Consider degassing the solvent to remove oxygen, which can sometimes contribute to color formation. |
| Difficulty in product isolation/purification | 1. Product is an oil: The product may not crystallize easily if impurities are present. 2. Co-elution of impurities: Impurities may have similar polarity to the product, making chromatographic separation difficult. | 1. Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product. Purification by column chromatography may be necessary. Recrystallization from a suitable solvent like isopropanol (B130326) can improve purity.[1] 2. Optimize the solvent system for column chromatography. A common eluent system is a mixture of chloroform (B151607) and hexane.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the nucleophilic substitution of 4-bromobenzyl bromide or 4-bromobenzyl chloride with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[2] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system with a phase transfer catalyst.
Q2: What is the role of a phase transfer catalyst (PTC) and when should I use one?
A2: A phase transfer catalyst is used to facilitate the transfer of the cyanide anion from the aqueous or solid phase to the organic phase where the 4-bromobenzyl halide is dissolved.[4][5] This is particularly useful when using a two-phase solvent system (e.g., toluene (B28343) and water). The PTC, often a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC), forms an ion pair with the cyanide ion, which is soluble in the organic phase, thereby accelerating the reaction.[1][6][7]
Q3: Which cyanide source is better, KCN or NaCN?
A3: Both KCN and NaCN can be used effectively. The choice may depend on the solvent system and the specific protocol. Due to the highly toxic nature of these reagents, they must be handled with extreme caution in a well-ventilated fume hood.[3]
Q4: My reaction is not going to completion. What can I do to improve the conversion?
A4: To improve conversion, you can try the following:
-
Increase the reaction temperature: Gradually increasing the heat can often drive the reaction to completion. However, be mindful of potential side reactions at higher temperatures.
-
Increase the amount of cyanide salt: Using a slight excess of the cyanide source can help push the equilibrium towards the product.
-
Add a phase transfer catalyst: If you are not already using one, a PTC can significantly improve the reaction rate.
-
Ensure efficient stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area for the reaction to occur.[8]
Q5: How can I purify the final product?
A5: The crude product can be purified by several methods. After an aqueous workup to remove inorganic salts, the organic layer is dried and the solvent is removed under reduced pressure.[3] The resulting crude product can often be purified by:
-
Recrystallization: Isopropanol is a suitable solvent for recrystallization to obtain a product with high purity.[1]
-
Silica (B1680970) gel column chromatography: A solvent system such as chloroform/hexane can be used to separate the product from impurities.[3]
Data Presentation
Comparison of Reaction Conditions for this compound Synthesis
| Starting Material | Cyanide Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Bromobenzyl bromide | KCN | DMSO | None | 90 | 2 | 86 | - | [3] |
| 4-Bromobenzyl bromide | KCN | 95% Ethanol | None | Reflux | - | - | - | [2] |
| 4-Bromotoluene | NaCN (aq) | Water | TBAC | 90-100 | - | - | >99 | [1] |
| (4-bromophenyl)boronic acid | α-aminoacetonitrile HCl / NaNO₂ | Toluene/Water | None | 50 | - | 82 | - | [3] |
Experimental Protocols
Protocol 1: Cyanation using Potassium Cyanide in DMSO
This protocol is based on a commonly cited method for the synthesis of this compound.[3]
Materials:
-
4-Bromobenzyl bromide
-
Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (B1210297)
-
Hexane
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide (1.1 equivalents) in anhydrous DMSO.
-
Heat the mixture to 90°C with stirring.
-
Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in DMSO to the heated KCN solution. The reaction mixture may turn dark red.
-
Maintain the reaction at 90°C and monitor its progress by thin-layer chromatography (TLC) using a chloroform/hexane (9:1) eluent. The reaction is typically complete within 2 hours.
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic extracts and wash them with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by silica gel column chromatography using a chloroform/hexane gradient to yield this compound as a white solid.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN1608049A - Method for preparing benzyl cyanide compound - Google Patents [patents.google.com]
- 7. biomedres.us [biomedres.us]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
Technical Support Center: Purification of 4-Bromophenylacetonitrile
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude 4-Bromophenylacetonitrile. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, such as 4-bromobenzyl bromide, and residual cyanide salts.[1] Side products from the cyanation reaction or subsequent work-up steps, such as hydrolyzed species (amides, carboxylic acids), can also be present.[2]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be an off-white to white crystalline solid.[3] Its reported melting point is in the range of 47-49°C.[3][4] A broad melting point range or discolored appearance (e.g., yellow or brown) typically indicates the presence of impurities.
Q3: How do I choose the most suitable purification method for my sample?
A3: The best method depends on the impurity profile, the scale of your experiment, and the desired final purity.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid crude product, often yielding very high purity.[5]
-
Flash Column Chromatography is ideal for separating complex mixtures, isomers, or when the crude product is an oil.[6][7]
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High Vacuum Distillation can be used if the impurities are non-volatile or have significantly different boiling points from the product.[5]
The diagram below provides a general workflow for selecting a purification method.
Caption: Decision workflow for selecting the appropriate purification method.
Q4: What level of purity can be achieved with standard purification methods?
A4: A purity of over 99% is readily achievable. An improved process involving high vacuum distillation followed by recrystallization from isopropanol (B130326) has been shown to produce this compound with a purity of 99.9% as measured by HPLC.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is an oil and fails to crystallize. | 1. Presence of residual solvent. 2. Significant impurities depressing the melting point. | 1. Dry the product under a high vacuum for an extended period. 2. Attempt to induce crystallization by triturating with a non-polar solvent like hexanes.[2] 3. If oiling out persists, purify the material using flash column chromatography. |
| Low yield after recrystallization. | 1. The compound is too soluble in the chosen solvent. 2. The solution was not cooled sufficiently. | 1. Re-evaluate your choice of solvent; an ideal solvent dissolves the compound when hot but sparingly when cold.[8] 2. Use a solvent/anti-solvent system (e.g., Toluene/Hexanes).[2] 3. Ensure the solution is cooled slowly to room temperature and then chilled in an ice bath to maximize crystal formation.[2] |
| Multiple spots on TLC plate after purification. | 1. Incomplete separation during chromatography. 2. Decomposition of the product on the silica (B1680970) gel. | 1. Re-purify using a different, less polar eluent system to improve separation.[2] 2. If decomposition is suspected, consider using neutral silica gel or deactivating the silica gel with triethylamine. |
| Purified product is discolored (yellow/brown). | 1. Presence of colored, polar impurities. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it before cooling.[9] 2. If using column chromatography, these impurities can often be separated with a suitable solvent system. |
| Broad melting point range for the final product. | 1. The product is still impure. | 1. The presence of impurities disrupts the crystal lattice, causing the substance to melt over a range of temperatures.[2] 2. Repeat the purification step (recrystallization or column chromatography) until a sharp melting point is observed. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16532-79-9 | [3][4] |
| Molecular Formula | C₈H₆BrN | [3][10] |
| Molecular Weight | 196.04 g/mol | [3][10] |
| Appearance | Off-white to white crystalline powder | [3] |
| Melting Point | 47-49 °C | [3][4] |
| Boiling Point | 142°C at 5 Torr | [] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble (5% solution) | [3] |
| Chloroform | Soluble | [] |
| Acetone | Soluble | |
| Ether | Soluble | |
| Ethyl Acetate | Sparingly Soluble | [] |
| Water | Slightly soluble / Insoluble | [4][12] |
Table 3: Example Conditions for Flash Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Comments | Reference(s) |
| Silica Gel | Chloroform / Hexane (9:1) | Effective for yielding the product as a white solid. | [6] |
| Silica Gel | Hexanes / Ethyl Acetate (9:1 to 7:3) | A good starting point for separation; polarity can be increased if the product elutes slowly. | [2] |
| Silica Gel | Hexanes / Ethyl Acetate (96:4) | Used for purification where the byproduct elutes much faster than the desired compound. | [7] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is adapted from procedures that yield high-purity material.[2][5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) and heat the mixture gently with stirring until the solid completely dissolves.[2][5]
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, and keep the solution hot for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[2]
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Caption: A typical experimental workflow for recrystallization.
Protocol 2: Purification by Flash Column Chromatography
This protocol is based on common laboratory practices for purifying organic compounds.[6][7]
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry using the initial, least polar eluent (e.g., Hexanes/Ethyl Acetate 96:4).[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the packed column.[7]
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Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) if necessary to move the product down the column.
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Fraction Collection: Collect the eluent in a series of fractions.
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Monitoring: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.
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Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under a high vacuum to obtain the final purified product.
References
- 1. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. modychem.co [modychem.co]
- 4. CAS # 16532-79-9, this compound, 4-Bromobenzyl cyanide - chemBlink [ww.chemblink.com]
- 5. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Bromobenzonitrile | 623-00-7 [chemicalbook.com]
Troubleshooting a failed reaction involving 4-Bromophenylacetonitrile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylacetonitrile. The information is presented in a question-and-answer format to directly address specific issues encountered during chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is failing or giving low yields. What are the general steps I should take to troubleshoot?
When a reaction involving this compound (4-BPAN) fails or results in low yields, a systematic approach to troubleshooting is crucial. Start by verifying the quality of your starting materials and reagents. Ensure that 4-BPAN is pure and that all solvents and other reagents are anhydrous, as many cross-coupling reactions are sensitive to moisture. Next, confirm that the reaction was set up under an inert atmosphere (e.g., argon or nitrogen), as palladium catalysts, in particular, can be deactivated by oxygen.[1][2] Finally, carefully re-examine the reaction parameters, including temperature, reaction time, and the stoichiometry of the reagents.
Q2: How can I monitor the progress of my reaction involving this compound effectively?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of reactions involving this compound.[3][4] To do this, spot three lanes on a TLC plate: your starting material (4-BPAN), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[3] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane, especially if the product has a similar Rf value.[3] Develop the plate in an appropriate solvent system and visualize the spots, typically under UV light. A successful reaction will show the consumption of the 4-BPAN spot and the appearance of a new spot for the product.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds with this compound. However, these reactions can be sensitive to various factors.
Suzuki-Miyaura Coupling
Q3: I am observing a significant amount of debromination of my this compound starting material in my Suzuki-Miyaura coupling reaction. What causes this and how can I minimize it?
Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom.[5] This side reaction is often promoted by the presence of water or other protic solvents, the choice of base, and high reaction temperatures.[5] To minimize debromination, ensure all reagents and solvents are anhydrous and thoroughly degassed.[1] Using a weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), instead of strong bases like sodium hydroxide (B78521) (NaOH) can also reduce this side reaction.[6] Additionally, optimizing the reaction temperature by running the reaction at the lowest effective temperature can help.
Q4: My Suzuki-Miyaura coupling with this compound is sluggish and gives low yields. How can I optimize the catalyst system?
For electron-rich aryl bromides like this compound, the oxidative addition step in the catalytic cycle can be slow.[1] The choice of palladium catalyst and ligand is critical for an efficient reaction. While standard catalysts like Pd(PPh₃)₄ can be used, more electron-rich and bulky phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), can significantly improve the reaction rate and yield.[7][8] Using a pre-catalyst, which is a stable complex that readily forms the active Pd(0) species in situ, can also lead to more reliable and reproducible results.[9]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.
| Parameter | Recommendation for Suzuki Coupling of this compound | Potential Issue if Not Optimized |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst (e.g., XPhos Pd G3)[5] | Incomplete reaction, low yield. |
| Ligand | Electron-rich, bulky phosphines (e.g., XPhos, SPhos, RuPhos)[7][8] | Slow oxidative addition, leading to low conversion. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[6][10] | Strong bases can promote debromination.[5] |
| Solvent | Anhydrous and degassed aprotic solvents (e.g., Dioxane, Toluene, THF)[11][12] | Presence of water can lead to protodeboronation and debromination.[1] |
| Temperature | 80-110 °C (optimize for specific catalyst system)[1] | High temperatures can increase side reactions.[5] |
Buchwald-Hartwig Amination
Q5: I am attempting a Buchwald-Hartwig amination with this compound, but the reaction is not proceeding. What are the critical factors to consider?
The success of a Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.[6][13] For an aryl bromide like this compound, a common issue is an inactive catalyst. Ensure your palladium source and ligand are of high quality and have been handled under inert conditions to prevent deactivation by oxygen.[6] The base is also critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the amine and facilitate the catalytic cycle.[14][15]
Q6: What are common side reactions in the Buchwald-Hartwig amination of this compound and how can I avoid them?
A common side reaction is hydrodehalogenation (debromination), similar to what is observed in Suzuki couplings.[6] This can be minimized by optimizing the base and reaction temperature. Using a weaker base or lowering the temperature may reduce this side reaction.[6] Another potential side reaction is the formation of biphenyl (B1667301) compounds through homocoupling of the starting material. This can sometimes be addressed by adjusting the catalyst-to-ligand ratio or using a more robust ligand that prevents catalyst decomposition.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A systematic approach to troubleshooting Buchwald-Hartwig amination reactions.
| Parameter | Recommendation for Buchwald-Hartwig Amination of this compound | Potential Issue if Not Optimized |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst[16] | Catalyst inactivity, leading to no reaction.[6] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BrettPhos)[15] | Poor catalytic activity, low yield. |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄)[14][15] | Incomplete deprotonation of the amine, no reaction. |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane)[6][17] | Catalyst inhibition or side reactions.[15] |
| Temperature | 80-110 °C[16] | Sluggish reaction at low temperatures, side reactions at high temperatures.[6] |
Hydrolysis of the Nitrile Group
Q7: I want to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid. What are the recommended conditions?
The nitrile group of this compound can be hydrolyzed to 4-bromophenylacetic acid under either acidic or basic conditions.[18][19]
-
Basic Hydrolysis: Refluxing this compound with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is a common method.[19] The reaction typically requires heating for several hours. After the reaction is complete, the mixture is acidified to precipitate the carboxylic acid.[19]
-
Acidic Hydrolysis: Heating the nitrile with a strong acid, such as aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), will also yield the carboxylic acid.
Q8: My hydrolysis reaction of this compound is incomplete or giving side products. What could be the issue?
Incomplete hydrolysis can occur if the reaction time is too short or the temperature is too low. Ensure the reaction is heated for a sufficient period and monitor the progress by TLC. The formation of an amide intermediate is possible if the hydrolysis is not complete. Undesirable side reactions can occur if the reaction conditions are too harsh. For example, prolonged heating at very high temperatures could potentially lead to decomposition.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.) under a counterflow of inert gas (Argon or Nitrogen).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure an oxygen-free environment.[1]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst) to a dry reaction vessel. Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).[6]
-
Solvent Addition: Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.[6]
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.[16]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the product by column chromatography.
General Protocol for Hydrolysis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv.) in a solution of aqueous sodium hydroxide (e.g., 2-3 M).[19]
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-8 hours.[19]
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Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with concentrated HCl until the pH is acidic (pH 2-3), which will cause the 4-bromophenylacetic acid to precipitate.[19]
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Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization if necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How To [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 19. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
Optimizing temperature and reaction time for 4-Bromophenylacetonitrile synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is the nucleophilic substitution reaction between a 4-bromobenzyl halide (such as 4-bromobenzyl bromide or chloride) and an alkali metal cyanide, typically sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or in a biphasic system with a phase transfer catalyst.
Q2: What are the critical safety precautions to consider during this synthesis?
A2: The primary safety concern is the use of highly toxic cyanide salts (e.g., KCN, NaCN).[1] These compounds are fatal if swallowed or inhaled and are toxic in contact with skin. Always handle cyanide salts in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Acidic conditions must be strictly avoided as this can liberate highly toxic hydrogen cyanide (HCN) gas. All cyanide-contaminated waste must be quenched and disposed of according to institutional safety protocols.
Q3: What are the typical impurities or side products I might encounter?
A3: Common impurities can include unreacted 4-bromobenzyl halide, and potential side products from the hydrolysis of the nitrile to 4-bromophenylacetamide or 4-bromophenylacetic acid, especially if water is present in the reaction mixture. If the starting material is generated from 4-bromotoluene, impurities from the bromination step could also be present.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC) or gas chromatography (GC).[1][2] By spotting the reaction mixture alongside the starting material, the disappearance of the starting material spot and the appearance of the product spot can be tracked over time.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Starting materials may be degraded or contain inhibitors. 2. Inadequate reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 3. Insufficient reaction time: The reaction may not have been allowed to run to completion. 4. Presence of water: Water can react with the cyanide salt and potentially lead to side reactions. 5. Inefficient stirring: In biphasic reactions, poor mixing can limit the reaction rate. | 1. Ensure the purity of 4-bromobenzyl halide and the cyanide salt. Use freshly opened or properly stored reagents. 2. Gradually increase the reaction temperature in increments of 5-10°C. Refer to the optimization data in the tables below. 3. Extend the reaction time and monitor progress using TLC or GC. 4. Use anhydrous solvents and dry glassware. 5. Ensure vigorous and efficient stirring throughout the reaction. |
| Formation of Multiple Products (Impure Product) | 1. Reaction temperature is too high: Elevated temperatures can promote the formation of side products. 2. Extended reaction time: Prolonged reaction times, especially at high temperatures, can lead to product degradation or side reactions. 3. Presence of impurities in starting materials: Impurities in the 4-bromobenzyl halide can lead to the formation of other products. | 1. Lower the reaction temperature. While this may require a longer reaction time, it can improve selectivity. 2. Optimize the reaction time by monitoring the reaction closely and stopping it once the starting material is consumed. 3. Purify the starting materials before use. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup: This can make phase separation difficult. 2. Product is an oil instead of a solid: This may be due to residual solvent or impurities. 3. Ineffective purification method: The chosen method may not be suitable for separating the product from specific impurities. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Try triturating the oil with a non-polar solvent like hexane (B92381) to induce crystallization. Ensure all solvent is removed under high vacuum. 3. For purification, silica (B1680970) gel column chromatography is often effective.[1] Recrystallization from a suitable solvent, such as isopropanol, can also be used to achieve high purity.[2] |
Experimental Protocols
Protocol 1: Cyanation of 4-Bromobenzyl Bromide in DMSO
This protocol is based on a common laboratory-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).
-
Addition of Reactant: Slowly add a solution of 4-bromobenzyl bromide (1.0 equivalent) in DMSO to the cyanide solution at room temperature with vigorous stirring.
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Reaction: Heat the reaction mixture to 90°C and maintain this temperature for 2-4 hours.[1] Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature and pour it into a larger volume of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables provide representative data on the effect of temperature and reaction time on the yield of this compound. These are illustrative and optimal conditions may vary based on specific reagents and setup.
Table 1: Effect of Temperature on Product Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 70 | 4 | 75 | 98 |
| 80 | 4 | 85 | 97 |
| 90 | 4 | 92 | 95 |
| 100 | 4 | 91 | 90 |
Reaction conditions: 4-bromobenzyl bromide (1 eq.), KCN (1.1 eq.), DMSO.
Table 2: Effect of Reaction Time on Product Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 90 | 1 | 65 | 98 |
| 90 | 2 | 88 | 96 |
| 90 | 3 | 92 | 95 |
| 90 | 4 | 92 | 94 |
| 90 | 6 | 90 | 92 |
Reaction conditions: 4-bromobenzyl bromide (1 eq.), KCN (1.1 eq.), DMSO.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 4-Bromophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound may contain several impurities stemming from its synthesis. These can include:
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Unreacted starting materials: Such as 4-bromobenzyl bromide or 4-bromotoluene.
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Reagents: Residual cyanide salts or phase transfer catalysts used during synthesis.[1][2]
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Byproducts: Compounds formed through side reactions.
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Isomers: Structural isomers of this compound.
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Hydrolysis products: Such as 4-bromophenylacetamide or 4-bromophenylacetic acid, which can form if the compound is exposed to moisture.[3]
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Solvent residues: Residual solvents from the synthesis or initial purification steps.
Q2: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically an off-white to white crystalline powder or solid.[4][5] The reported melting point is in the range of 47-49 °C.[4][6] A broad melting range or a discolored appearance can indicate the presence of impurities.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
Several analytical techniques can be used to assess the purity of this compound:
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High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can separate the main compound from its impurities.[1]
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Gas Chromatography (GC): Useful for analyzing volatile impurities and quantifying the purity of the sample.[1]
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Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in a sample and to monitor the progress of purification.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
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Melting Point Analysis: A sharp melting point close to the literature value (47-49 °C) is a good indicator of high purity.
Troubleshooting Guides
Issue 1: My this compound is discolored (yellow to brown).
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Possible Cause: Presence of colored impurities, often resulting from side reactions during synthesis or degradation upon storage.
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Solution:
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Recrystallization: This is often the most effective method for removing colored impurities. Using an alcohol like isopropanol (B130326) is recommended.[1] Activated carbon can also be added during the hot dissolution step to adsorb colored impurities, followed by hot filtration to remove the carbon before cooling.
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Column Chromatography: If recrystallization is ineffective, column chromatography over silica (B1680970) gel can separate the desired compound from colored, more polar or less polar impurities.
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Issue 2: The melting point of my product is broad and lower than 47 °C.
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Possible Cause: The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point.
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Solution: The compound requires further purification. The choice of method depends on the nature of the impurities.
Issue 3: I see multiple spots on the TLC plate after purification.
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Possible Cause:
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Incomplete purification: The chosen purification method was not effective in separating all impurities.
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Decomposition on silica gel: The compound may be degrading on the acidic surface of the silica gel plate.
-
-
Solution:
-
Optimize Purification:
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TLC Analysis Technique: Spot the TLC plate and develop it immediately to minimize the chance of on-plate reactions.[3] If decomposition is suspected, consider using a different stationary phase for TLC (e.g., alumina) or a different analytical technique like HPLC.
-
Data Presentation
Table 1: Purification Methods and Expected Purity of this compound
| Purification Method | Key Parameters | Expected Purity | Reference |
| Recrystallization | Solvent: Isopropanol | >99.9% (by HPLC) | [1] |
| Column Chromatography | Stationary Phase: Silica GelEluent: CHCl3/hexane (9:1) | White solid (yield 86%) | [5] |
| Column Chromatography | Stationary Phase: Silica GelEluent: Hexanes/Ethyl Acetate (gradient) | Purified product | [7] |
| High Vacuum Distillation | Temperature: 110°C to 160°C | Main fraction requires further purification | [1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This method is highly effective for achieving high purity levels of this compound.[1]
Objective: To purify crude this compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.
Materials:
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Crude this compound
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Isopropanol (or other suitable C1-C6 alcohol)[1]
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Erlenmeyer flask
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Heating source (hot plate)
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Buchner funnel and filter flask
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Filter paper
Procedure:
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Place the crude this compound in an Erlenmeyer flask.
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Add a minimal amount of isopropanol to the flask.
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Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropanol dropwise if necessary to achieve complete dissolution at the boiling point of the solvent.
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Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature.
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For maximum crystal formation, place the flask in an ice bath for 15-30 minutes.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
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Dry the purified crystals under vacuum to remove all solvent. The resulting this compound should have a purity of >99.9% by HPLC.[1]
Protocol 2: Purification by Column Chromatography
This method is suitable for separating this compound from impurities with different polarities.[3]
Objective: To purify the compound based on its differential adsorption to a stationary phase (silica gel).
Materials:
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Crude this compound
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Silica gel (e.g., 230-400 mesh)
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Eluent (e.g., a mixture of hexanes and ethyl acetate, or chloroform (B151607) and hexane)[5][7]
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Chromatography column
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Collection tubes or flasks
Procedure:
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Prepare the column: Pack the chromatography column with a slurry of silica gel in the chosen eluent.
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Load the sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.[7]
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Elute the column: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective.[7] For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
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Collect and monitor fractions: Collect the eluent in fractions and monitor them by TLC to identify those containing the pure product.
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Combine and evaporate: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting flowchart for common purification issues.
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. modychem.co [modychem.co]
- 5. Page loading... [guidechem.com]
- 6. This compound, 98% 16532-79-9 India [ottokemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scaling Up Reactions with 4-Bromophenylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromophenylacetonitrile. The following sections address common challenges encountered during the scale-up of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up reactions with this compound?
A1: Scaling up reactions involving this compound presents several common challenges that need to be carefully managed. These include:
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Exothermic Reactions: Many reactions with this compound, such as cyanations and alkylations, are exothermic. Inadequate heat dissipation at a larger scale can lead to temperature spikes, increased byproduct formation, and potentially a thermal runaway.
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Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more challenging than in a laboratory setting. Poor mixing can result in localized high concentrations of reactants, leading to side reactions and reduced yields.
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Solvent Effects: Solvents that are suitable for lab-scale reactions may not be ideal for pilot or industrial scale due to factors like cost, safety, and difficulty in removal.
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Impurity Profile: The types and quantities of impurities can change significantly upon scale-up. New byproducts may form due to longer reaction times or temperature variations.
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Solid Handling: If this compound or its products are solids, their handling on a large scale (e.g., charging reactors, filtration, drying) can pose logistical and safety challenges.
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Safety Hazards: Handling larger quantities of this compound and other reagents, which may be toxic or hazardous, requires stringent safety protocols and specialized equipment.
Q2: What are the key safety precautions to consider when working with this compound on a large scale?
A2: Due to its toxic nature, stringent safety measures are crucial when handling this compound at scale. Key precautions include:
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Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For large-scale operations, respiratory protection may be necessary.
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Ventilation: Work in a well-ventilated area, preferably within a fume hood or a contained environment, to avoid inhalation of dust or vapors.
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Containment: Use closed systems for transfers and reactions whenever possible to minimize exposure.
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Emergency Procedures: Ensure that emergency procedures for spills, fires, and accidental exposure are in place and that all personnel are trained on them. An eyewash station and safety shower should be readily accessible.
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Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment to understand the potential for thermal runaway and to establish safe operating limits.
Q3: How can the formation of impurities be controlled during the scale-up of reactions with this compound?
A3: Controlling the impurity profile is critical for ensuring the quality and safety of the final product. Strategies to control impurities during scale-up include:
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Process Parameter Optimization: Carefully control critical process parameters such as temperature, reactant addition rate, and mixing speed.
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Raw Material Quality: Ensure the purity of starting materials, as impurities in the raw materials can carry through or catalyze side reactions.
-
In-Process Controls (IPCs): Implement IPCs to monitor the reaction progress and detect the formation of impurities in real-time. This allows for adjustments to be made during the process.
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Purification Method Development: Develop a robust and scalable purification method, such as crystallization or chromatography, to effectively remove impurities from the final product.
Troubleshooting Guides
Issue 1: Low Yield Upon Scale-Up
| Potential Cause | Troubleshooting Step |
| Poor Temperature Control | Optimize the reactor's heating/cooling system. Consider a slower addition of reagents to better manage the exotherm. |
| Inefficient Mixing | Increase the agitation speed or use a different type of impeller to improve mixing. For heterogeneous reactions, consider the use of phase-transfer catalysts. |
| Decomposition of Reactants or Products | Lower the reaction temperature and/or shorten the reaction time. Analyze for degradation products to understand the decomposition pathway. |
| Incomplete Reaction | Increase the reaction time or temperature cautiously. Verify the quality and stoichiometry of all reagents. |
Issue 2: Increased Impurity Formation
| Potential Cause | Troubleshooting Step |
| Localized "Hot Spots" | Improve mixing and slow down the rate of reagent addition. |
| Side Reactions Favored at Higher Temperatures | Lower the overall reaction temperature. |
| Longer Reaction Times | Optimize the reaction time to stop the reaction once the desired conversion is reached, minimizing the formation of time-dependent byproducts. |
| Air or Moisture Sensitivity | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Oiling Out During Crystallization | Adjust the solvent system or the cooling rate. Consider using an anti-solvent. |
| Fine Particles Clogging Filters | Optimize the crystallization process to obtain larger crystals. Consider using a different type of filter or a filter aid. |
| Co-precipitation of Impurities | Perform a reslurry or recrystallization of the crude product. Analyze the impact of pH and solvent on impurity solubility. |
Data Presentation
Table 1: Comparison of Laboratory-Scale vs. Simulated Pilot-Scale Synthesis of this compound Derivatives
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Projected) | Key Considerations for Scale-Up |
| Reactant | 4-Bromobenzyl Bromide | 4-Bromobenzyl Bromide | Ensure consistent purity of starting material. |
| Reagent | Sodium Cyanide | Sodium Cyanide | Safe handling and controlled addition of cyanide are critical. |
| Solvent | Ethanol/Water | Toluene or other less volatile, non-aqueous solvent | Solvent choice impacts reaction kinetics, work-up, and safety. |
| Temperature | Reflux (approx. 78 °C) | 80-100 °C | Efficient heat removal is crucial to prevent runaway reactions. |
| Reaction Time | 2-4 hours | 4-8 hours | Longer times may be needed for complete conversion at a larger scale. |
| Yield | 85-95% | 80-90% | Yields may be slightly lower due to handling losses and potential side reactions. |
| Purity | >98% | >97% | Impurity profile may change; robust purification is necessary. |
Note: The data in this table is illustrative and based on typical laboratory procedures and projected scale-up challenges. Actual pilot-scale parameters would require specific process development and optimization.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is for illustrative purposes and should be adapted based on specific experimental requirements.
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-bromobenzyl bromide (25.0 g, 0.1 mol).
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Reagent Preparation: In a separate beaker, dissolve sodium cyanide (5.4 g, 0.11 mol) in 50 mL of a 1:1 ethanol/water mixture.
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Reaction: Slowly add the sodium cyanide solution to the stirred solution of 4-bromobenzyl bromide over 30 minutes.
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Heating: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and extract with ethyl acetate (B1210297) (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Mandatory Visualizations
Caption: Laboratory-Scale Synthesis Workflow for this compound.
Caption: Key Challenges in Scaling Up Reactions.
Identifying and minimizing byproduct formation with 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproduct formation in reactions involving 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a versatile intermediate primarily used in two main types of reactions:
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Hydrolysis: Conversion of the nitrile group to a carboxylic acid, yielding 4-bromophenylacetic acid, a key intermediate for several pharmaceuticals.[1]
-
Reduction: Reduction of the nitrile group to a primary amine, yielding 4-bromophenylethylamine, another important building block in organic synthesis.[2]
Q2: What are the major byproducts to watch out for during the hydrolysis of this compound?
A2: The most common byproduct during hydrolysis is the intermediate, 4-bromophenylacetamide . This occurs when the reaction is incomplete. Under harsh basic conditions, the hydrolysis of the amide is typically faster than that of the nitrile, but with careful control of reaction time, temperature, and reagent concentration, the reaction can be driven to completion.[3]
Q3: What are the primary byproducts formed during the reduction of this compound to 4-bromophenylethylamine?
A3: The main byproducts in the reduction of nitriles are secondary and tertiary amines .[4][5] These are formed when the initially formed primary amine reacts with the intermediate imine, which is then further reduced. This is particularly common in catalytic hydrogenation.[4][6]
Q4: Can impurities in the starting material be mistaken for reaction byproducts?
A4: Yes, impurities from the synthesis of this compound can carry over. A common synthesis route involves the reaction of 4-bromobenzyl bromide with a cyanide salt.[2] Potential impurities could include unreacted 4-bromobenzyl bromide or products from side reactions. It is crucial to use high-purity this compound (≥98%) to avoid misinterpretation of results.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis and Presence of 4-Bromophenylacetamide
This guide will help you troubleshoot incomplete hydrolysis of this compound, which results in the presence of the 4-bromophenylacetamide byproduct.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete nitrile hydrolysis.
Data on Hydrolysis Conditions:
| Parameter | Condition | Expected Outcome | Byproduct Profile |
| Reaction Time | Short (e.g., 1-2 hours) | Incomplete conversion | High levels of 4-bromophenylacetamide |
| Prolonged (e.g., 6-8 hours) | High conversion to carboxylic acid[1] | Minimal 4-bromophenylacetamide | |
| Temperature | Below reflux | Slower reaction rate, potential for incomplete conversion | Higher likelihood of isolating 4-bromophenylacetamide |
| Reflux (90-100°C) | Faster reaction, drives equilibrium to the carboxylate[1] | Low levels of 4-bromophenylacetamide | |
| Base Conc. | Stoichiometric | Effective for complete conversion | Low byproduct formation if time and temp are optimal |
| Sub-stoichiometric | Incomplete reaction | Significant 4-bromophenylacetamide remaining |
Experimental Protocol: Complete Hydrolysis of this compound
This protocol is designed to achieve a high yield and purity of 4-bromophenylacetic acid, minimizing the 4-bromophenylacetamide byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Reagent Addition: For each mole of the nitrile, add a solution of sodium hydroxide (B78521) (NaOH) in water. A typical ratio is 2.25g of NaOH in 25ml of water for a small-scale reaction.[1]
-
Heating: Heat the mixture to reflux (approximately 90-100°C) with stirring.[1]
-
Monitoring: Maintain reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material and the intermediate amide spot are no longer visible.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the cooled mixture with a non-polar organic solvent like toluene (B28343) to remove any unreacted starting material or non-polar impurities.[1]
-
Treat the aqueous layer with activated carbon to remove colored impurities.
-
Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 2-3.[1]
-
-
Isolation: The 4-bromophenylacetic acid will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum at 65-73°C. This procedure can yield the product with >99% purity and >98% yield.[1]
Issue 2: Formation of Secondary and Tertiary Amine Byproducts in Reduction
This guide addresses the formation of secondary and tertiary amine byproducts during the reduction of this compound.
Logical Relationship of Byproduct Formation:
Caption: Pathway to secondary amine byproduct formation.
Troubleshooting Strategies:
| Strategy | Description | Applicability |
| Use of Ammonia (B1221849) | Adding ammonia or ammonium (B1175870) hydroxide to the reaction mixture can suppress the formation of secondary amines by shifting the equilibrium away from the condensation of the primary amine with the intermediate imine. This is particularly effective with Raney Nickel catalyst.[4][7] | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) |
| Choice of Reducing Agent | Strong, non-catalytic reducing agents like Lithium Aluminum Hydride (LiAlH4) are generally more effective at producing the primary amine with minimal secondary amine formation.[7][8] Sodium cyanoborohydride is another alternative.[7] | All reductions |
| Reaction Conditions | Lower temperatures and pressures can sometimes reduce the rate of byproduct formation in catalytic hydrogenation. | Catalytic Hydrogenation |
| Acetic Anhydride (B1165640) as Solvent | Using acetic anhydride as a solvent with a Raney metal catalyst and a basic co-catalyst has been shown to produce high yields of the primary amine.[5] | Catalytic Hydrogenation |
Experimental Protocol: Reduction with LiAlH4 to Minimize Secondary Amine Formation
This protocol is for the reduction of this compound to 4-bromophenylethylamine using Lithium Aluminum Hydride (LiAlH4), which generally gives high yields of the primary amine.
-
Safety Precautions: LiAlH4 is a highly reactive and flammable reagent. All operations must be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH4 in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Addition of Nitrile: Dissolve this compound in the same anhydrous solvent and add it dropwise to the LiAlH4 suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. The reaction progress can be monitored by TLC.
-
Quenching (Caution: Exothermic): Cool the reaction mixture to 0°C and slowly add water dropwise to quench the excess LiAlH4. This should be followed by the dropwise addition of a 15% NaOH solution and then more water.
-
Work-up:
-
Filter the resulting aluminum salts and wash them thoroughly with ether or THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure. The crude 4-bromophenylethylamine can be purified by distillation or crystallization of its salt (e.g., hydrochloride).
Analytical Methods for Byproduct Identification
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate this compound, 4-bromophenylacetamide, and 4-bromophenylacetic acid. A C18 column with a mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer is a good starting point.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of the more volatile reduction products. It can be used to identify and quantify 4-bromophenylethylamine and the corresponding secondary and tertiary amine byproducts. Derivatization of the amines may be necessary to improve chromatographic performance.[11][12][13]
References
- 1. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 2. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. thestudentroom.co.uk [thestudentroom.co.uk]
- 9. 4-Bromophenylacetic acid | SIELC Technologies [sielc.com]
- 10. Acetamide, N-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 11. spectrabase.com [spectrabase.com]
- 12. scispace.com [scispace.com]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Best practices for workup and isolation of 4-Bromophenylacetonitrile products.
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the successful workup and isolation of 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
A1: Pure this compound is typically a white to light yellow or tan crystalline solid.[1][2] The reported melting point is in the range of 47-49 °C.[2][3][4] Significant deviation from this appearance or melting point may indicate the presence of impurities.
Q2: What are some common impurities I might encounter after the synthesis of this compound?
A2: Common impurities can include unreacted starting materials (e.g., 4-bromobenzyl bromide), side products from hydrolysis of the nitrile group to 4-bromophenylacetic acid, or residual solvent from the reaction.[5] The presence of colored impurities may also result from side reactions, especially if the reaction was carried out at high temperatures.
Q3: My crude product is an oil instead of a solid. What should I do?
A3: Oiling out can occur if the product is impure or if it is still dissolved in a significant amount of solvent. First, ensure all reaction solvent has been thoroughly removed under reduced pressure. If it remains an oil, it is likely impure. Purification via column chromatography is recommended to isolate the pure compound, which should then solidify upon removal of the chromatography solvent.
Q4: I am concerned about the toxicity of reagents used in the synthesis, such as potassium cyanide. How should this influence my workup?
A4: Due to the highly toxic nature of reagents like potassium cyanide, it is crucial to quench the reaction and perform the initial workup steps in a well-ventilated fume hood.[6] Aqueous washes of the organic layer are important to remove any water-soluble inorganic salts. Always handle all waste streams as hazardous.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Product loss during aqueous extraction (e.g., formation of emulsions). - Product is partially soluble in the aqueous layer.[7] - Premature crystallization during hot filtration. | - Monitor the reaction by TLC to ensure completion before starting the workup. - To break emulsions, add brine (saturated NaCl solution) to the separatory funnel. - Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase. - If filtering a hot recrystallization solution, use a pre-heated funnel and dilute the solution with a small amount of hot solvent. |
| Product is Contaminated with Starting Material | - Incomplete reaction. - Inefficient purification. | - Ensure the reaction has gone to completion. - If using column chromatography, optimize the solvent system to achieve better separation between the product and starting material. - If recrystallizing, ensure the starting material is soluble in the cold recrystallization solvent so it remains in the mother liquor. |
| Product is Off-Color (Yellow/Brown) | - Presence of colored impurities from side reactions. - Thermal decomposition if the reaction was overheated. | - Attempt to remove colored impurities by washing the organic solution with a mild reducing agent solution (e.g., sodium bisulfite) if oxidation is suspected. - Recrystallization with activated charcoal can be effective at removing colored impurities. - Column chromatography is often effective at separating the white product from colored impurities. |
| Hydrolysis of Nitrile to Carboxylic Acid | - Exposure to strong acidic or basic conditions, especially at elevated temperatures, during workup. | - Perform aqueous washes with neutral or near-neutral solutions (e.g., water, brine). - If an acid or base wash is necessary, perform it quickly and at low temperatures. - 4-Bromophenylacetic acid can be removed by washing the organic layer with a dilute solution of sodium bicarbonate. The carboxylate salt will move to the aqueous layer. |
Experimental Protocols
Standard Aqueous Workup and Extraction
This protocol is a general procedure following a synthesis reaction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing distilled water.[6]
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.[6]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Distilled water
-
Saturated aqueous sodium bicarbonate solution (if the reaction was acidic or to remove any acidic impurities)
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[6]
-
Solvent Removal: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents to find one in which the product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Common solvent systems include ethanol/water, isopropanol, or hexane (B92381)/ethyl acetate mixtures.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Purification by Column Chromatography
-
Stationary Phase: Prepare a silica (B1680970) gel slurry in the chosen eluent.[11]
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column. Alternatively, dissolve the crude product in a minimal amount of the eluent and load it directly onto the column.[11]
-
Elution: Elute the column with an appropriate solvent system. A common eluent for this compound is a mixture of chloroform (B151607) and hexane (e.g., 9:1 v/v).[6]
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆BrN | [2][12][13] |
| Molecular Weight | 196.04 g/mol | [3][12][13] |
| Appearance | White to light yellow/tan crystalline solid | [1][2] |
| Melting Point | 47-49 °C | [2][3][4] |
| Purity (Achievable) | >99% up to 99.9% | [8][12] |
| Solubility | Soluble in chloroform and ethyl acetate | [] |
Visualizations
Caption: General workflow for the workup and isolation of this compound.
Caption: Troubleshooting guide for common issues in this compound isolation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. modychem.co [modychem.co]
- 3. This compound 98 16532-79-9 [sigmaaldrich.com]
- 4. This compound, 98% 16532-79-9 India [ottokemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Page loading... [wap.guidechem.com]
- 7. How To [chem.rochester.edu]
- 8. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. Benzeneacetonitrile, 4-bromo- | C8H6BrN | CID 27914 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues of 4-Bromophenylacetonitrile in reaction media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 4-Bromophenylacetonitrile in various reaction media. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is an off-white crystalline solid with a melting point of approximately 47-50°C.[1][] Its solubility is generally limited in nonpolar solvents and higher in polar aprotic solvents. It is sparingly soluble in chloroform (B151607) and ethyl acetate (B1210297) and is soluble in methanol (B129727) (as a 5% solution).[1][] For many organic reactions, achieving a sufficient concentration in common solvents like toluene (B28343) or hexanes at room temperature can be challenging.
Q2: My this compound is not dissolving at room temperature. What are the initial troubleshooting steps?
If you observe poor solubility at ambient temperature, consider the following initial steps:
-
Gentle Heating: Increase the temperature of the solvent/mixture while stirring. Given its melting point of 47-50°C, gentle warming can significantly improve solubility.[1][]
-
Sonication: Use an ultrasonic bath to apply acoustic energy.[3] Sonication can break down particle aggregates and accelerate the dissolving process, a technique often used for poorly soluble compounds.[4][5]
-
Solvent Selection: Re-evaluate your choice of solvent. If the reaction chemistry allows, consider switching to a more polar aprotic solvent where this compound exhibits better solubility, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[6]
Q3: Can solubility issues affect my reaction yield and purity?
Absolutely. Poor solubility can lead to several issues:
-
Incomplete Reactions: If the starting material is not fully dissolved, the reaction may proceed slowly or not to completion, as the reaction primarily occurs in the solution phase.
-
Side Reactions: Undissolved solids can create localized areas of high concentration upon slow dissolution, potentially leading to side reactions or impurity formation.
-
Reproducibility Issues: Inconsistent dissolution from one experiment to another can lead to significant variations in reaction time, yield, and purity.
Q4: Are there advanced techniques to overcome persistent solubility problems?
Yes, for more challenging cases, several advanced methods can be employed:
-
Co-solvency: The addition of a small amount of a miscible "co-solvent" in which the compound is highly soluble can enhance the overall solvating power of the reaction medium.[7]
-
Phase-Transfer Catalysis (PTC): If your reaction involves reagents in different phases (e.g., a solid organic and an aqueous solution), a phase-transfer catalyst can shuttle reactants across the phase boundary, bypassing the need for high solubility in a single solvent.[6]
-
Micronization: Reducing the particle size of the solid increases the surface area-to-volume ratio, which can improve the rate of dissolution.[8][9]
Troubleshooting Guides
Issue 1: Incomplete Dissolution in a Nonpolar Solvent (e.g., Toluene, Hexane)
Symptoms:
-
Solid particles of this compound remain suspended in the solvent even after prolonged stirring at room temperature.
-
The reaction fails to initiate or proceeds very slowly.
Solutions:
| Method | Description | Key Considerations |
| Heating | Gradually heat the reaction mixture to 40-60°C. This is often sufficient to dissolve the starting material. | Ensure the reaction temperature is compatible with all reagents and does not induce side reactions. |
| Co-solvent Addition | Add a small volume (e.g., 1-10% v/v) of a polar aprotic co-solvent like THF, DMF, or DMSO.[7] | The co-solvent must be inert to the reaction conditions. Test for miscibility and potential side reactions in a small-scale trial first. |
| Sonication | Place the reaction flask in an ultrasonic bath for 15-30 minute intervals.[5][10] | Monitor the bath temperature, as prolonged sonication can cause heating.[10] This method is best for initiating dissolution. |
Issue 2: Compound Precipitates Out of Solution During Reaction
Symptoms:
-
The starting material initially dissolves (often with heating) but then crashes out as a solid as the reaction proceeds or if the temperature fluctuates.
-
A sudden drop in reaction rate is observed.
Solutions:
| Method | Description | Key Considerations |
| Maintain Temperature | Ensure consistent heating and insulation of the reaction vessel to avoid cold spots. | Use an oil bath with a temperature controller for precise temperature management. |
| Increase Solvent Volume | Add more solvent to the reaction to keep the concentration below the saturation point at the reaction temperature. | This may increase reaction time and will require removal of more solvent during workup. |
| Use a More Suitable Solvent | If precipitation persists, the chosen solvent may be inadequate. Switch to a solvent with higher solvating power for both the starting material and key intermediates. | Re-validate the reaction in the new solvent to ensure it does not negatively impact the outcome. |
Quantitative Solubility Data
While comprehensive public data is limited, the following table summarizes the known solubility characteristics of this compound. Researchers are encouraged to determine solubility experimentally for their specific systems.
| Solvent | Type | Solubility | Source |
| Methanol | Polar Protic | Soluble (5% solution) | [1] |
| Chloroform | Halogenated | Sparingly Soluble | [] |
| Ethyl Acetate | Polar Aprotic | Sparingly Soluble | [] |
| Toluene | Aromatic | Poorly Soluble at RT | [6][11] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble (especially with heat) | [6] |
| Benzene | Aromatic | Soluble (used as reaction solvent) | [6] |
Experimental Protocols
Protocol 1: Experimental Workflow for Solubility Screening
This protocol outlines a method for quickly assessing the suitability of various solvents.
-
Preparation: Dispense 10 mg of this compound into several labeled vials.
-
Solvent Addition: Add 0.1 mL of a candidate solvent to the first vial.
-
Observation at RT: Vigorously stir or vortex the vial for 2 minutes. Observe if the solid dissolves completely. If so, the solubility is ≥100 mg/mL.
-
Incremental Addition: If the solid does not dissolve, add another 0.4 mL of solvent (total 0.5 mL). Mix and observe. If it dissolves, solubility is ~20 mg/mL.
-
Heating: If the solid persists, gently heat the vial to 40-50°C and observe. Note any temperature-dependent solubility.
-
Sonication: If the solid still remains, place the vial in an ultrasonic bath for 10 minutes and observe.
-
Documentation: Record the results for each solvent, noting whether dissolution occurred at room temperature, with heating, or with sonication.
Protocol 2: Enhancing Dissolution with Sonication
-
Setup: Add this compound and the chosen reaction solvent to the reaction flask.
-
Immersion: Place the flask in an ultrasonic bath, ensuring the water level is sufficient to cover the solvent level inside the flask.
-
Application: Turn on the sonicator. For many applications, a 15-30 minute duration is effective.[4][5]
-
Monitoring: Visually monitor the dissolution of the solid. Check the bath temperature periodically to prevent unwanted heating of the reaction mixture.[10]
-
Procedure: Once the solid is dissolved, remove the flask from the bath and proceed with the addition of other reagents.
Visual Diagrams
Caption: Troubleshooting workflow for solubility issues.
Caption: How a co-solvent enhances solubility.
Caption: Workflow for experimental solubility screening.
References
- 1. modychem.co [modychem.co]
- 3. Sonication - Wikipedia [en.wikipedia.org]
- 4. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 5. hielscher.com [hielscher.com]
- 6. Page loading... [guidechem.com]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. ijmsdr.org [ijmsdr.org]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection and Optimization for 4-Bromophenylacetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: Which palladium-catalyzed cross-coupling reactions are commonly used with this compound?
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with amines.[1][2][3]
-
Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[4][5]
-
Heck Reaction: For the formation of a C-C bond with alkenes.[6][7]
-
Cyanation: Although this compound already contains a nitrile group, palladium-catalyzed cyanation is a relevant reaction class for aryl bromides in general. Understanding its principles can be useful.
Q2: What are the most critical parameters to consider when optimizing a reaction with this compound?
The success of a cross-coupling reaction with this compound hinges on the careful selection and optimization of several key parameters:
-
Catalyst System: This includes the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand. The ligand's electronic properties and steric bulk are crucial for catalytic activity.[8]
-
Base: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KOt-Bu) is critical and can significantly impact the reaction rate and yield.[9]
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalyst. Common choices include toluene (B28343), dioxane, THF, and DMF.[10]
-
Temperature: Reaction temperature influences the rate of catalyst activation and all steps of the catalytic cycle.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time and prevent product degradation.
Q3: Can the nitrile group of this compound interfere with the reaction?
Yes, the nitrile group can be sensitive to certain reaction conditions. Under strongly acidic or basic conditions, particularly at elevated temperatures, the nitrile group can undergo hydrolysis to form a carboxylic acid or an amide.[11][12] It is crucial to select reaction conditions that are compatible with the nitrile functionality to avoid this unwanted side reaction.
Q4: What are common side reactions to watch out for?
Besides nitrile hydrolysis, other potential side reactions include:
-
Dehalogenation: The bromo group on this compound can be replaced by a hydrogen atom, leading to the formation of phenylacetonitrile. This can be promoted by certain bases and hydride sources in the reaction mixture.
-
Homocoupling: Dimerization of the starting materials (e.g., boronic acid in Suzuki-Miyaura coupling or alkyne in Sonogashira coupling) can occur, reducing the yield of the desired cross-coupled product.
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be protonated and lose its boron group, rendering it inactive for the cross-coupling reaction. This is more common with electron-deficient arylboronic acids.[13]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and phosphine ligand are of high quality and stored under an inert atmosphere. - Consider using a pre-formed palladium catalyst. - Increase catalyst loading (e.g., from 1 mol% to 3-5 mol%). |
| Inefficient Transmetalation | - The choice of base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. - Ensure the base is finely powdered and dry. - For base-sensitive substrates, KF can be a milder option.[14] |
| Protodeboronation of Boronic Acid | - Use a less nucleophilic base. - Minimize reaction time and temperature. - Consider using a boronic ester (e.g., pinacol (B44631) ester) which can be more stable.[13] |
| Poor Solubility of Reagents | - Screen different solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). - Ensure adequate stirring to maintain a homogeneous mixture. |
| Dehalogenation of this compound | - Use a non-coordinating or sterically hindered base. - Avoid solvents that can act as hydride donors (e.g., isopropanol) if dehalogenation is significant. |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
-
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Issue 2: Incomplete Conversion or Side Products in Buchwald-Hartwig Amination
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - The acetonitrile (B52724) group may introduce some steric hindrance. Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) to facilitate the reaction.[3] |
| Weakly Nucleophilic Amine | - For weakly nucleophilic amines, a stronger base such as NaOt-Bu or KOt-Bu may be required. - Increase the reaction temperature. |
| Catalyst Deactivation | - Ensure the reaction is performed under a strictly inert atmosphere to prevent oxidation of the catalyst. - Use a pre-catalyst that is more resistant to deactivation. |
| Hydrolysis of Nitrile Group | - If using a strong base like an alkoxide, minimize reaction time and temperature to prevent nitrile hydrolysis. - Consider using a weaker base like Cs₂CO₃ or K₃PO₄ if conditions allow. |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
NaOt-Bu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to an oven-dried Schlenk tube.
-
Add toluene, followed by this compound and aniline.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the crude product by column chromatography.
-
DOT Diagram: Buchwald-Hartwig Amination Workflow
Caption: General workflow for Buchwald-Hartwig amination.
Issue 3: Low Yield or Alkyne Homocoupling in Sonogashira Coupling
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Alkyne Homocoupling (Glaser Coupling) | - This is a common side reaction, especially in the presence of copper(I) and oxygen. - Rigorously degas all solvents and reagents and maintain a strict inert atmosphere. - Consider a copper-free Sonogashira protocol. |
| Low Reactivity of this compound | - Aryl bromides are generally less reactive than aryl iodides. Increase the reaction temperature. - Use a more active catalyst system (e.g., a more electron-rich and bulky phosphine ligand). |
| Inappropriate Base or Solvent | - The base is crucial for deprotonating the terminal alkyne. Triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) are common choices. - Screen solvents such as THF, DMF, or acetonitrile. For copper-free conditions, polar aprotic solvents like DMSO can be effective.[10] |
| Catalyst Poisoning | - Impurities in the alkyne or other reagents can poison the catalyst. Ensure all reagents are pure. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (B144264)
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
THF (10 mL)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with an inert gas three times.
-
Add degassed THF and Et₃N via syringe.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
DOT Diagram: Key Factors in Sonogashira Coupling
Caption: Key parameters influencing Sonogashira coupling outcomes.
Issue 4: Poor Regioselectivity or Low Conversion in Heck Reaction
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of Alkene | - Electron-rich alkenes can be less reactive in Heck reactions. Consider using a more electron-deficient alkene if the synthesis allows. - Increase the reaction temperature and/or reaction time. |
| Poor Regioselectivity | - The regioselectivity of the alkene insertion can be influenced by the steric and electronic properties of both the aryl halide and the alkene. - The choice of ligand can influence regioselectivity. Experiment with different phosphine ligands. |
| Catalyst Decomposition | - Heck reactions often require higher temperatures, which can lead to the formation of inactive palladium black. - Use a more robust catalyst system or consider a ligandless protocol if applicable. - The use of phase-transfer catalysts like tetraalkylammonium salts (Jeffery conditions) can sometimes allow for lower reaction temperatures.[7] |
| Base Incompatibility | - Organic bases like triethylamine or inorganic bases like K₂CO₃ or NaOAc are commonly used. Screen different bases to find the optimal one for your specific substrate combination. |
Experimental Protocol: Heck Reaction of this compound with Ethyl Acrylate (B77674)
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tolyl)₃ (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
DMF (5 mL)
-
-
Procedure:
-
To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, Et₃N, and ethyl acrylate.
-
Seal the tube and heat to 120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
DOT Diagram: Heck Reaction Logical Flow
Caption: A logical diagram for performing and troubleshooting a Heck reaction.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. books.lucp.net [books.lucp.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
How to handle emulsions during the workup of 4-Bromophenylacetonitrile reactions?
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsions during the workup of reactions involving 4-Bromophenylacetonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why do emulsions frequently form during the workup of this compound reactions?
Emulsions are common during the liquid-liquid extraction of organic compounds. They are stable mixtures of two immiscible liquids, like an organic solvent and water, where one liquid is dispersed as fine droplets in the other.[1] Several factors during the workup of this compound can lead to their formation:
-
Surfactant-like Impurities : Byproducts or unreacted starting materials from the synthesis can act as surfactants, reducing the surface tension between the aqueous and organic layers and stabilizing the emulsion.[2][3]
-
Suspended Solids : Fine, insoluble solid particles can gather at the interface of the two liquids, physically preventing the droplets from merging.[3][4]
-
Vigorous Agitation : Shaking the separatory funnel too aggressively can create very fine droplets that are slow to coalesce.[3] Gentle swirling is often a better alternative to vigorous shaking to prevent emulsion formation.[2]
-
Solvent Choice : Chlorinated solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) have a higher tendency to form emulsions, especially when extracting from a basic aqueous solution.[4]
Q2: An emulsion has formed in my separatory funnel. What are the first and simplest steps to try?
Before resorting to more complex methods, several simple techniques can be effective:
-
Patience : Allow the separatory funnel to stand undisturbed for 15 to 30 minutes.[3][5] Often, the layers will separate on their own with time.
-
Gentle Swirling : Gently swirl the contents of the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets coalesce.[1]
-
Add Brine (Saturated NaCl solution) : Adding a saturated solution of sodium chloride (brine) is a very common and effective method.[2][6] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps force the separation of the layers.[1][7] This technique is often referred to as "salting out".[2][6]
-
Add a Few Drops of a Different Organic Solvent : Adding a small amount of a different organic solvent that is miscible with the primary organic phase can sometimes disrupt the emulsion.[1][6] For example, a small amount of methanol (B129727) can help break up emulsions in ethyl acetate/water mixtures.[8][9]
Q3: The simple methods didn't work. What chemical or additive-based techniques can I use for a persistent emulsion?
If an emulsion is particularly stubborn, the following chemical interventions can be employed:
-
Addition of Solid Salt : Adding a solid salt like sodium chloride directly to the emulsion can be very effective.[4][5] As the salt dissolves and sinks, it can help disrupt the interface and break the emulsion.[10]
-
Change the pH : If the emulsion is stabilized by acidic or basic impurities, adjusting the pH of the aqueous layer can help. Acidifying with dilute HCl or making the solution basic with dilute NaOH can alter the solubility of these impurities and break the emulsion.[1][10][11]
-
Filtration through Celite or Glass Wool : Many emulsions are caused by suspended microscopic solids.[4] Filtering the entire emulsified mixture through a pad of a filter aid like Celite or a plug of glass wool can remove these solids and lead to a clean phase separation in the filtrate.[4][5][6]
Q4: Are there any mechanical methods to break a stubborn emulsion?
Yes, mechanical methods can be very effective, especially for emulsions stabilized by very fine droplets.
-
Centrifugation : This is often the most effective method for breaking a persistent emulsion.[6][10][12] The high g-force applied in a centrifuge forces the denser phase to the bottom, effectively separating the layers.[12][13] Even a brief period of centrifugation can be sufficient.[14]
-
Ultrasonic Bath : Placing the vessel containing the emulsion in an ultrasonic bath can sometimes provide enough energy to disrupt the droplets and promote coalescence.[10]
-
Heating or Cooling : Gently warming the mixture can decrease the viscosity of the liquids and help break the emulsion.[1] Conversely, freezing the aqueous layer can sometimes physically disrupt the emulsion structure, allowing for separation upon thawing.[1] Caution should be exercised with heating to avoid degrading the product or boiling the solvent.[1]
Q5: How can I prevent emulsions from forming in the first place?
Prevention is often the best strategy. Consider these tips for your next experiment:
-
Less Vigorous Mixing : Instead of shaking a separatory funnel vigorously, use a gentle swirling or inverting motion. This reduces the formation of fine droplets.[2]
-
Pre-emptive "Salting Out" : If you know a particular extraction is prone to forming emulsions, add salt or brine to the aqueous layer before mixing with the organic solvent.[10][11]
-
Solvent Evaporation : Before the workup, evaporate the reaction solvent. Then, dissolve the residue in the desired extraction solvent. This can remove volatile impurities that might contribute to emulsion formation.[4][5]
-
Use of Phase-Transfer Catalysts : In some reactions, the phase-transfer catalyst itself can cause emulsions. Ensure it is properly removed or quenched before workup.
Summary of Emulsion Breaking Techniques
| Technique | Principle of Action | Best For | Considerations |
| Patience & Gentle Agitation | Allows droplets to coalesce naturally over time. | Mild emulsions. | Can be time-consuming.[5] |
| Adding Brine (Salting Out) | Increases the ionic strength of the aqueous phase, reducing the solubility of organic components.[2][6] | Most common emulsions. | Highly effective and generally applicable.[7] |
| Changing pH | Alters the charge and solubility of surfactant-like impurities.[10][11] | Emulsions stabilized by acidic or basic compounds. | Product must be stable to pH changes.[1] |
| Filtration (Celite/Glass Wool) | Physically removes fine solid particles that stabilize the emulsion at the interface.[4] | Emulsions with suspended solids. | May result in minor product loss on the filter medium.[4] |
| Centrifugation | Applies high g-force to physically separate the phases based on density.[12][13] | Stubborn or persistent emulsions. | Requires access to a centrifuge of appropriate size.[6] |
| Adding a Different Solvent | Alters the properties of the organic phase to destabilize the emulsion.[6] | General emulsions. | The added solvent must be easily removable later. |
| Temperature Change | Reduces viscosity (heating) or physically disrupts the emulsion (freezing).[1] | Thermally stable compounds. | Risk of product degradation with excessive heat.[1] |
Detailed Experimental Protocols
Protocol 1: Breaking an Emulsion using Brine (Salting Out)
-
Allow the separatory funnel containing the emulsion to stand for 5-10 minutes.
-
Prepare a saturated aqueous solution of sodium chloride (brine).
-
Add the brine solution in small portions (e.g., 10-20% of the total volume) to the separatory funnel.
-
Gently swirl or invert the funnel a few times (do not shake vigorously).
-
Allow the funnel to stand and observe for phase separation. The process can be repeated if necessary.[2][15]
-
Once the layers have separated, drain the aqueous layer, followed by the organic layer.
Protocol 2: Filtration through a Celite Pad
-
Place a cotton or glass wool plug at the bottom of a Buchner or Hirsch funnel.
-
Add a layer of sand (approx. 1 cm) over the plug.
-
Add a layer of Celite (approx. 2-3 cm) on top of the sand and gently press it down to create a compact pad.
-
Pre-wet the Celite pad with the organic solvent being used in the extraction.
-
Carefully pour the entire emulsified mixture onto the Celite pad.
-
Apply gentle vacuum to draw the liquid through the filter.
-
The filtrate collected should consist of two clear, distinct layers that can be separated using a separatory funnel.[4] Remember to keep the Celite pad until you have confirmed product recovery, just in case some product is retained.[4]
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Place the tubes in the centrifuge.
-
Centrifuge the mixture for 5-10 minutes at a moderate speed (e.g., 3000-5000 rpm).[16]
-
Carefully remove the tubes from the centrifuge. The layers should be clearly separated.
-
Pipette the top layer out of the centrifuge tube or use a separatory funnel to separate the layers.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing emulsions during the workup of this compound reactions.
Caption: A step-by-step decision tree for troubleshooting emulsions in a chemical workup.
References
- 1. google.com [google.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. brainly.com [brainly.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. reddit.com [reddit.com]
- 10. azom.com [azom.com]
- 11. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 12. dolphincentrifuge.com [dolphincentrifuge.com]
- 13. Break an Emulsion - Oil & Gas Processing [tidjma.tn]
- 14. researchgate.net [researchgate.net]
- 15. chemedx.org [chemedx.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromophenylacetonitrile: HPLC vs. GC
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals, is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two common chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols and comparative data to assist researchers in selecting the optimal method for their specific needs.
Data Presentation: HPLC vs. GC Performance
The following table summarizes hypothetical, yet typical, quantitative data obtained from the purity analysis of a batch of this compound using both HPLC and GC methodologies. This allows for a direct comparison of the performance characteristics of each technique.
| Parameter | HPLC Analysis | GC Analysis |
| Purity Assay | 99.85% | 99.90% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
| Relative Standard Deviation | < 1.0% | < 0.8% |
| Analysis Time | 15 minutes | 25 minutes |
| Major Impurity Detected | 4-Bromobenzyl alcohol (0.08%) | 4-Bromobenzyl bromide (0.05%) |
| Other Impurities | Unidentified impurity at RRT 1.2 (0.04%) | Dimer impurity (0.03%) |
Experimental Protocols
Detailed methodologies for both HPLC and GC analyses are provided below. These protocols are based on established methods for similar compounds and can be adapted for specific laboratory instrumentation and requirements.
High-Performance Liquid Chromatography (HPLC) Protocol
This method utilizes reversed-phase chromatography to separate this compound from its potential non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).
-
0-10 min: 60% A, 40% B
-
10-12 min: Ramp to 80% A, 20% B
-
12-15 min: Hold at 80% A, 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of Acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile impurities and the primary analyte, this compound.
1. Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable volatile solvent such as acetone (B3395972) or ethyl acetate (B1210297) to obtain a concentration of 2 mg/mL.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the HPLC and GC purity analysis of this compound.
Comparison and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of this compound, each with its own advantages.
-
HPLC is highly versatile and well-suited for the separation of a wide range of impurities, including non-volatile and thermally labile compounds. The use of a DAD detector can provide additional spectral information to aid in impurity identification.
-
GC offers excellent resolution and sensitivity for volatile compounds. It is particularly effective for detecting residual solvents and volatile starting materials, such as 4-bromobenzyl bromide.[1] The use of a Flame Ionization Detector (FID) provides a robust and linear response for carbon-containing analytes.
References
Spectroscopic characterization to confirm the identity of 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
The definitive identification of chemical compounds is a cornerstone of safe and effective research and development, particularly within the pharmaceutical industry. This guide provides a comprehensive comparison of the spectroscopic data for 4-Bromophenylacetonitrile against common alternative starting materials, offering a clear framework for its unambiguous identification. The supporting experimental data, presented in standardized tables, will aid researchers in confirming the identity and purity of this key synthetic intermediate.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and two common, structurally similar compounds: Phenylacetonitrile and 4-Chlorophenylacetonitrile. These comparisons highlight the distinct spectral characteristics that enable precise identification.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.53 | d, J=8.4 Hz | 2H | Ar-H |
| 7.24 | d, J=8.4 Hz | 2H | Ar-H | |
| 3.71 | s | 2H | -CH₂- | |
| Phenylacetonitrile[1] | ~7.35 - 7.25[1] | m[1] | 5H | Ar-H |
| 3.71[1] | s[1] | 2H | -CH₂-[1] | |
| 4-Chlorophenylacetonitrile | 7.36 | d, J=8.5 Hz | 2H | Ar-H |
| 7.29 | d, J=8.5 Hz | 2H | Ar-H | |
| 3.70 | s | 2H | -CH₂- |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 132.3, 129.9, 128.9, 122.8 | Aromatic Carbons |
| 117.8 | Nitrile Carbon (-C≡N) | |
| 23.2 | Methylene Carbon (-CH₂) | |
| Phenylacetonitrile[1] | ~130 - 127[1] | Aromatic Carbons[1] |
| 117.8[1] | Nitrile Carbon (-C≡N)[1] | |
| ~23[1] | Methylene Carbon (-CH₂)[1] | |
| 4-Chlorophenylacetonitrile | 134.5, 129.5, 129.0, 128.5 | Aromatic Carbons |
| 117.5 | Nitrile Carbon (-C≡N) | |
| 23.0 | Methylene Carbon (-CH₂) |
Table 3: FT-IR Data (KBr Pellet)
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | 2252 | C≡N stretch |
| 1490 | C=C aromatic stretch | |
| 1012 | C-Br stretch | |
| Phenylacetonitrile | 2250 | C≡N stretch |
| 1495 | C=C aromatic stretch | |
| 4-Chlorophenylacetonitrile | 2251 | C≡N stretch |
| 1492 | C=C aromatic stretch | |
| 1089 | C-Cl stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound [2] | 195/197 (approx. 1:1 ratio)[2] | 116, 89[2] |
| Phenylacetonitrile | 117 | 90, 63 |
| 4-Chlorophenylacetonitrile | 151/153 (approx. 3:1 ratio) | 116, 89 |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following protocols provide a general framework for reproducing these results.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: A 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16-32 transients.
-
¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024-2048 transients.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H NMR) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C NMR).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A standard FT-IR spectrometer.
-
Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Acquisition: Acquire the mass spectrum in the m/z range of 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualization of the Characterization Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization and confirmation of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
References
Validating the Structure of Products Synthesized from 4-Bromophenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of products synthesized from the versatile starting material, 4-Bromophenylacetonitrile. It is intended to assist researchers, scientists, and drug development professionals in evaluating the performance of these products against relevant alternatives, supported by experimental data.
Pharmaceutical Applications: Antihistamines
This compound is a key precursor in the synthesis of Brompheniramine (B1210426), a first-generation antihistamine. This section compares the efficacy of Brompheniramine with other common antihistamines.
Performance Comparison of Antihistamines
Clinical trial data provides insights into the relative efficacy of Brompheniramine compared to other antihistamines like Terfenadine and Loratadine (B1675096). The following table summarizes the findings from comparative studies.
| Antihistamine | Dosage | Comparator | Key Efficacy Findings | Adverse Effects |
| Brompheniramine | 12 mg bid | Terfenadine 60 mg bid | Significantly better relief of symptomatic allergic rhinitis at all post-baseline evaluations (days 3, 7, and 14) for summed symptom scores and global assessments.[1] | Somnolence was the most frequently reported adverse experience.[1] |
| Brompheniramine | 12 mg bid | Loratadine 10 mg qd | Significantly better than loratadine and placebo for summed symptom scores and all three global assessments at all post-baseline evaluations (days 3, 7, and averaged over the two days).[2] | Somnolence was reported most frequently.[2] |
| Mequitazine (B1676290) | 10 mg daily (in 2 doses) | Brompheniramine 24 mg daily (in 2 doses) | At least as effective as brompheniramine. | Caused significantly less drowsiness.[3] |
Signaling Pathway: Histamine (B1213489) H1 Receptor Antagonism
Brompheniramine exerts its therapeutic effect by acting as an antagonist at the histamine H1 receptor. The binding of histamine to its H1 receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to the physiological effects of histamine, such as allergic responses.[4][5] Brompheniramine competitively blocks this pathway.
Experimental Protocols
A common synthetic route to Brompheniramine involves the alkylation of pyridine (B92270) with 4-bromobenzyl chloride to form 2-(4-bromobenzyl)pyridine. This intermediate is then alkylated with 2-dimethylaminoethylchloride in the presence of a strong base like sodium amide to yield Brompheniramine.
Pharmaceutical Intermediate: 4-Bromophenylacetic Acid
This compound is a direct precursor to 4-bromophenylacetic acid, a valuable intermediate in the synthesis of various pharmaceuticals.[6]
Synthesis and Performance
The hydrolysis of this compound to 4-bromophenylacetic acid can be achieved with high yield and purity.
| Reaction | Reagents | Conditions | Yield | Purity |
| Hydrolysis of this compound | Sodium hydroxide, water | Reflux (90-100°C), 6-8 hours | 98% | 99.9% |
| Carbonylation of 1-bromo-4-bromomethyl-benzene | [RhCl(1,5-cyclooctadiene)]₂, KI, formic acid | 60°C, 18 hours | 93% | Not specified |
Experimental Workflow: Synthesis of 4-Bromophenylacetic Acid
Anticancer and Antimicrobial Applications
Derivatives of this compound, particularly those with bromo-methoxyphenyl and bromophenyl moieties, have shown promising anticancer and antimicrobial activities.
Performance Comparison: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of various bromophenyl derivatives against different human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) |
| 2-Phenylacrylonitrile (B1297842) derivative (1g2a)[7] | HCT116 | 0.0059 |
| 2-Phenylacrylonitrile derivative (1g2a)[7] | BEL-7402 | 0.0078 |
| Chalcone (B49325) derivative (BHM)[8][9] | HeLa | 53 |
| N-(5-methoxyphenyl) methoxybenzenesulphonamide derivatives | HeLa, HT-29, MCF7 | Sub-micromolar |
| 1,3,4-Thiadiazole derivatives[10] | MCF-7 | ~52-55 |
| Brominated Coelenteramine (Clm-1)[11] | Breast and Prostate Cancer Cells | - |
Note: A direct comparison is challenging due to the variety of compound structures and cancer cell lines tested. However, the data indicates that bromophenyl derivatives can exhibit potent anticancer activity.
Performance Comparison: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound Class | Bacterial Strain | MIC (µg/mL) |
| Bromophenol derivative | S. aureus | 32 |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | E. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp. | 32-1024 |
| Bromophenol derivative | S. epidermidis | 35 |
Mechanism of Action in Cancer Cells
The anticancer activity of these derivatives can be attributed to various mechanisms, including the disruption of the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[12][13] Some chalcone derivatives have also been shown to induce apoptosis by suppressing the expression of the anti-apoptotic protein Bcl-2.[8][9]
Experimental Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
-
Bacterial Culture: Prepare a standardized inoculum of the test bacteria.
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
This compound is a building block for advanced organic materials used in OLEDs. Derivatives such as fumaronitriles are of particular interest.
Performance of Fumaronitrile-Based Emitters
Fumaronitrile derivatives are used as the acceptor core in thermally activated delayed fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency in OLEDs.[14]
| Emitter Type | Host Material | Doping Concentration | External Quantum Efficiency (EQE) |
| Fumaronitrile-based TADF | Various | 1-20 wt% | Up to ~20% (for blue emitters)[15] |
| Platinum(II) complexes (for NIR OLEDs) | - | - | Superior efficiency in the 700-1000 nm range |
Note: Direct comparison is challenging as performance is highly dependent on the specific molecular structure, host material, and device architecture.
Experimental Workflow: OLED Fabrication
References
- 1. Brompheniramine, terfenadine, and placebo in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brompheniramine, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative trial of two antihistamines, mequitazine and brompheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. mdpi.com [mdpi.com]
- 11. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of different synthetic routes to 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
4-Bromophenylacetonitrile, a key intermediate in the synthesis of various pharmaceuticals and organic materials, can be prepared through several distinct synthetic routes. This guide provides a comparative analysis of the most common and effective methods, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the optimal pathway for their specific needs. The primary routes discussed include the cyanation of 4-bromobenzyl halides, the Rosenmund-von Braun reaction, the Sandmeyer reaction, and palladium-catalyzed cyanation.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative metrics for the different synthetic pathways to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Nucleophilic Substitution | 4-Bromobenzyl bromide | Potassium cyanide (KCN) | DMSO | 90 | 2 | 86 | >99 (after chromatography) |
| Phase Transfer Catalysis | 4-Bromotoluene | Sodium cyanide (NaCN), Tetrabutylammonium chloride (TBAC) | Water/Organic | 90-100 | Not Specified | High | >99.9 |
| Rosenmund-von Braun | 4-Bromoiodobenzene | Copper(I) cyanide (CuCN) | Pyridine, DMF, or Nitrobenzene | 150-250 | Not Specified | Good | Variable |
| Modified Rosenmund-von Braun | 4-Bromoiodobenzene | CuCN, L-proline | Not Specified | 80-120 | Not Specified | Good | Not Specified |
| Sandmeyer Reaction | 4-Bromoaniline (B143363) | NaNO₂, HCl, CuCN | Water/Organic | 0-5 (diazotization), then heat | Not Specified | Good | Variable |
| Palladium-Catalyzed Cyanation | 4-Bromochlorobenzene | K₄[Fe(CN)₆]·3H₂O, Pd catalyst, Ligand | Dioxane/Water | 120 | Not Specified | Good to Excellent | High |
| From Boronic Acid | (4-Bromophenyl)boronic acid | α-Aminoacetonitrile hydrochloride, NaNO₂ | Toluene/Water | 50 | Not Specified | 82 | Not Specified |
| Dehydration of Amide | 2-(4-Bromophenyl)acetamide (B1582204) | Phosphorus pentoxide (P₄O₁₀) | None | 300 | 1 | 83 | >99 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Cyanation of 4-Bromobenzyl Bromide
This method is a straightforward and high-yielding nucleophilic substitution reaction.[1][2]
Procedure:
-
In a round-bottom flask, dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture to 90°C and stir for 1 hour.
-
Slowly add 4-bromobenzyl bromide (1.0 g, 4.0 mmol) to the reaction mixture. The solution will turn dark red.
-
Maintain the reaction at 90°C for 2 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into 100 mL of distilled water.
-
Extract the aqueous phase with ethyl acetate (B1210297) (4 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of chloroform (B151607) and hexane (B92381) (9:1) as the eluent to obtain this compound as a white solid.
Dehydration of 2-(4-bromophenyl)acetamide
This route offers a high-purity product through the dehydration of the corresponding amide.[3]
Procedure:
-
Place 2-(4-bromophenyl)acetamide and a catalytic amount of phosphorus pentoxide in a reaction vessel.
-
Heat the mixture to 300°C and maintain this temperature for 1 hour with continuous stirring (600 r/min).
-
After the reaction is complete, seal the reaction vessel and connect it to a vacuum pump.
-
Distill the product under reduced pressure (20-50 mbar) to obtain highly pure this compound.
Rosenmund-von Braun Reaction
A classic method for the synthesis of aryl nitriles from aryl halides.[4][5][6]
Procedure:
-
In a suitable high-boiling point solvent such as pyridine, DMF, or nitrobenzene, combine the 4-bromoaryl halide with an excess of copper(I) cyanide.
-
Reflux the mixture at a temperature between 150°C and 250°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and process it through an appropriate workup procedure, which typically involves quenching with a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex, followed by extraction and purification.
Note: A modified, milder version of this reaction can be performed at lower temperatures (80-120°C) with the addition of L-proline as a promoter.[4]
Sandmeyer Reaction
This versatile reaction allows for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7][8]
Procedure:
-
Diazotization: Dissolve 4-bromoaniline in an aqueous solution of a mineral acid (e.g., HCl). Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN).
-
Slowly add the cold diazonium salt solution to the CuCN solution. Nitrogen gas will be evolved.
-
The reaction mixture is typically heated to drive the reaction to completion.
-
After the reaction is complete, the product is isolated by extraction and purified by distillation or chromatography.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical workflows of the primary synthetic routes to this compound.
Caption: Nucleophilic substitution of 4-bromobenzyl bromide.
Caption: Dehydration of 2-(4-bromophenyl)acetamide.
Caption: The Rosenmund-von Braun reaction.
Caption: The Sandmeyer reaction pathway.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired purity, scale of the reaction, and tolerance for harsh reagents or high temperatures. The direct cyanation of 4-bromobenzyl bromide offers a high-yielding and straightforward approach. The dehydration of the corresponding amide provides a product of very high purity. The Rosenmund-von Braun and Sandmeyer reactions are classic methods that offer versatility but may require more stringent conditions. Newer methods, such as palladium-catalyzed cyanations and routes starting from boronic acids, provide milder and often more efficient alternatives, though they may involve more expensive reagents and catalysts. Researchers should carefully consider these trade-offs when selecting the most appropriate method for their synthetic goals.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 16532-79-9 | Benchchem [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reaction Yields of 4-Bromophenylacetonitrile in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
4-Bromophenylacetonitrile is a versatile building block in organic synthesis, serving as a key precursor for a variety of valuable compounds. Its utility stems from the presence of three reactive sites: the aromatic ring, the benzylic position, and the nitrile group. This guide provides a comparative analysis of the yields of two important reaction types involving this compound: α,α-dimethylation and Suzuki-Miyaura coupling. We present quantitative data, detailed experimental protocols, and a comparison with an alternative synthetic route to highlight the efficiency of these transformations.
Data Presentation: A Comparative Overview of Reaction Yields
The following table summarizes the quantitative yields for the α,α-dimethylation of this compound and a representative Suzuki-Miyaura coupling reaction of a closely related analog, 4-bromobenzonitrile (B114466). The data for the Suzuki-Miyaura coupling is presented for 4-bromobenzonitrile as it is a structurally similar substrate for which high-yield data is readily available, providing a strong benchmark for the expected efficiency of this compound in this transformation.
| Reaction Type | Reactants | Product | Yield (%) |
| α,α-Dimethylation | This compound, Methylating Agent | α,α-Dimethyl-4-bromophenylacetonitrile | 84-90%[1] |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, 4-Formylphenylboronic acid | 4'-Formyl-[1,1'-biphenyl]-4-carbonitrile | up to 97%[1] |
| Suzuki-Miyaura Coupling | 4-Bromobenzonitrile, 2-Pyridylboronate | 2-(4-Cyanophenyl)pyridine | 63%[2] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established literature procedures and are intended to serve as a starting point for laboratory implementation.
α,α-Dimethylation of this compound
This procedure describes the synthesis of α,α-dimethyl-4-bromophenylacetonitrile, an important pharmaceutical intermediate.[1]
Reactants:
-
This compound
-
Methylating agent (e.g., methyl iodide)
-
Benzene (B151609) (reaction solvent)
-
Phase transfer catalyst
-
Alkali solution (e.g., sodium hydroxide (B78521) solution)
Procedure:
-
Dissolve this compound in benzene in a suitable reaction vessel.
-
Add a phase transfer catalyst to the solution.
-
Cool the mixture to a low temperature.
-
Slowly add the methylating reagent and the alkali solution to the reaction mixture while maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed until completion (monitor by TLC).
-
Upon completion, perform a standard aqueous work-up.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography to yield α,α-dimethyl-4-bromophenylacetonitrile with a purity of >99%.[1]
Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
This protocol outlines a general procedure for the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction. The following is adapted from a high-yield synthesis of a biphenyl (B1667301) derivative from 4-bromobenzonitrile.[1]
Reactants:
-
This compound (or 4-bromobenzonitrile)
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
In a reaction flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent system to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biphenylacetonitrile derivative.
Alternative Synthetic Route: A Comparative Perspective
To provide a comprehensive comparison, an alternative route to a derivative of the α,α-dimethylated product, 2-(4-bromophenyl)-2-methylpropanoic acid, is presented. This method starts from 2-methyl-2-phenylpropanoic acid and involves a bromination step.
Alternative Synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid: [3][4]
-
Starting Material: 2-Methyl-2-phenylpropanoic acid
-
Reaction: Bromination using bromine in an aqueous medium.[3][4]
-
Advantages: This method avoids the use of the potentially hazardous sodium hydride and expensive reagents like methyl iodide and trimethylchlorosilane that are sometimes employed in the methylation of phenylacetic acid derivatives.[3] The use of an aqueous medium is also more environmentally friendly than halogenated hydrocarbon solvents.[4]
-
Yield: While a specific yield for the direct synthesis of α,α-dimethyl-4-bromophenylacetonitrile via this route is not provided, the synthesis of the corresponding carboxylic acid is described as providing the product in a substantially pure state.[4]
This alternative highlights a different synthetic strategy that may be advantageous depending on the availability of starting materials and the desired scale of the reaction.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic transformations.
Caption: Reaction workflows for the synthesis of this compound derivatives.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
Performance Benchmarks of 4-Bromophenylacetonitrile-Derived Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the performance of materials derived from 4-Bromophenylacetonitrile, a versatile precursor in the development of advanced materials for organic electronics and corrosion inhibition. Through a review of experimental data, this document benchmarks the performance of these materials against established alternatives, offering valuable insights for material selection and development.
Section 1: Application in Organic Light-Emitting Diodes (OLEDs)
This compound serves as a key building block for the synthesis of high-performance organic semiconductors, particularly fluorene-based polymers and fumaronitrile (B1194792) derivatives, which are utilized as emissive or host materials in OLEDs.
Performance Comparison
The following table summarizes the performance of OLEDs incorporating materials derived from this compound and compares them with a conventional OLED material, Tris(8-hydroxyquinolinato)aluminium (Alq3).
| Material/Device Structure | Role of this compound Derivative | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Emitting Color |
| Fumaronitrile Derivative-based OLED | Emitter | >10,000 | ~2.4 | Not Specified | Red |
| Spiro[fluorene-9,9′-phenanthren-10′-one]-based Host | Host Material | 142,464 | 80.0 | 27.1 | Yellow |
| Alq3-based OLED (Reference) | Emitting Layer/Electron Transport Layer | ~1,000 - 10,000 | ~3-10 | ~1-5 | Green |
Note: The performance of OLEDs is highly dependent on the specific device architecture, fabrication conditions, and the other materials used in the device stack. The data presented here is for comparative purposes and is collated from various sources.
Experimental Protocols
Synthesis of a Fumaronitrile-Based Emitter:
A general approach to synthesizing fumaronitrile derivatives involves the dimerization of a corresponding phenylacetonitrile.
Materials:
-
This compound
-
Sodium methoxide (B1231860)
-
Appropriate reaction vessel and workup equipment
Procedure:
-
Dissolve this compound in methanol within a round-bottom flask.
-
Add sodium methoxide to the solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
The crude product is then purified using column chromatography or recrystallization to yield the desired fumaronitrile derivative.
OLED Device Fabrication:
A typical multi-layer OLED device is fabricated using thermal evaporation under high vacuum.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrate
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material
-
Emissive Layer (EML) material (the this compound derivative)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Metal cathode (e.g., Aluminum)
Procedure:
-
The ITO substrate is cleaned and treated with UV-ozone.
-
The HIL is spin-coated onto the ITO.
-
The HTL, EML, ETL, EIL, and metal cathode are sequentially deposited via thermal evaporation in a high-vacuum chamber (<10-6 Torr). The deposition rates and thicknesses of each layer are carefully controlled.
-
The device is then encapsulated to protect it from atmospheric moisture and oxygen.
Logical Workflow for OLED Material Development
Caption: Workflow for the development and testing of OLED materials derived from this compound.
Section 2: Application in Corrosion Inhibition
Derivatives of this compound, particularly benzimidazoles, have demonstrated significant potential as corrosion inhibitors for metals in acidic environments.
Performance Comparison
The following table compares the corrosion inhibition efficiency of a this compound-derived benzimidazole (B57391) with a widely used corrosion inhibitor, Benzotriazole (BTA).
| Inhibitor | Metal/Medium | Concentration (M) | Inhibition Efficiency (%) (from EIS) |
| 2-(4-bromobenzyl)benzimidazole | Mild Steel/1M HCl | 5 x 10-4 | 95.4 |
| Benzotriazole (BTA) (Reference) | Copper/Neutral | 1 x 10-3 | ~90-95 |
Note: Inhibition efficiency can vary based on the metal, corrosive medium, temperature, and inhibitor concentration.
Experimental Protocols
Synthesis of 2-(4-bromobenzyl)benzimidazole:
This synthesis can be achieved through the condensation of o-phenylenediamine (B120857) with 4-bromophenylacetic acid, which can be derived from this compound.
Materials:
-
o-phenylenediamine
-
4-bromophenylacetic acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Reaction vessel with a stirrer and heating mantle
Procedure:
-
A mixture of o-phenylenediamine and 4-bromophenylacetic acid is heated in the presence of polyphosphoric acid.
-
The reaction mixture is stirred at an elevated temperature for several hours.
-
After cooling, the mixture is poured into a large volume of water or an ice-water mixture.
-
The resulting precipitate is collected by filtration, washed, and then recrystallized to obtain the pure 2-(4-bromobenzyl)benzimidazole.
Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition Evaluation:
EIS is a powerful non-destructive technique used to evaluate the performance of corrosion inhibitors.
Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample, reference electrode: e.g., Ag/AgCl, counter electrode: e.g., platinum wire)
-
Corrosive solution (e.g., 1M HCl) with and without the inhibitor
Procedure:
-
The working electrode is immersed in the corrosive solution until a stable open-circuit potential (OCP) is reached.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The resulting current and phase shift are measured to determine the impedance of the system.
-
The data is typically represented as Nyquist and Bode plots. An equivalent circuit model is used to fit the impedance data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: A typical experimental workflow for evaluating the performance of a corrosion inhibitor using Electrochemical Impedance Spectroscopy.
Comparative Guide to 4-Bromophenylacetonitrile and its Analogs in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-bromophenylacetonitrile and its halogenated analogs (4-chloro- and 4-iodophenylacetonitrile) as precursors in multi-step organic synthesis. The focus is on their relative performance, potential for side reactions (cross-reactivity), and overall utility in the synthesis of key pharmaceutical intermediates.
Performance Comparison of 4-Halophenylacetonitriles
The choice of the halogen atom on the phenylacetonitrile (B145931) scaffold can significantly influence reaction rates, yields, and the profile of impurities in a multi-step synthesis. The primary mode of reaction for these precursors often involves nucleophilic substitution, either at the benzylic position (SN2) or on the aromatic ring (SNAr).
Table 1: Theoretical Comparison of 4-Halophenylacetonitriles in Nucleophilic Substitution Reactions
| Feature | 4-Chlorophenylacetonitrile | This compound | 4-Iodophenylacetonitrile (B1295457) |
| Relative Reactivity (SN2) | Moderate | Good | Excellent |
| Leaving Group Ability | Good | Better | Best |
| Potential for Side Reactions | Lower | Moderate | Higher |
| Cost-Effectiveness | High | Moderate | Low |
| Stability | High | Moderate | Lower |
Disclaimer: Direct comparative experimental data for these three compounds under identical multi-step synthesis conditions is limited in publicly available literature. The performance characteristics in Table 1 are extrapolated from established principles of chemical reactivity for alkyl and aryl halides.
The reactivity of the benzylic position in SN2 reactions is expected to follow the order I > Br > Cl, consistent with the leaving group ability of the halide. For nucleophilic aromatic substitution (SNAr) reactions, the reactivity trend is typically F > Cl > Br > I. However, for many common synthetic transformations involving 4-halophenylacetonitriles, the reaction occurs at the benzylic carbon.
Key Synthetic Application: Hydrolysis to 4-Halophenylacetic Acids
A critical application of 4-halophenylacetonitriles is their hydrolysis to the corresponding phenylacetic acids, which are valuable intermediates in the pharmaceutical industry. For instance, 4-bromophenylacetic acid is a key starting material for the antihistamine Bilastine.
Table 2: Experimental Data for the Hydrolysis of this compound
| Parameter | Value | Reference |
| Reactant | This compound | [1] |
| Reagent | Sodium Hydroxide (B78521) | [1] |
| Solvent | Water | [1] |
| Temperature | 90-100°C (Reflux) | [1] |
| Reaction Time | 6-8 hours | [1] |
| Yield | 98% | [1] |
| Purity | 99.9% | [1] |
While specific comparative data is scarce, it can be inferred that the hydrolysis of 4-chloro- and 4-iodophenylacetonitrile would proceed under similar conditions, with potential variations in reaction time and yield based on the C-X bond strength and susceptibility to side reactions.
Experimental Protocols
Synthesis of 4-Bromophenylacetic Acid from this compound
This protocol is adapted from a patented improved process.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water
-
Activated Carbon
-
Hydrochloric Acid (HCl)
Procedure:
-
To a 500 ml round bottom flask, add this compound and an aqueous solution of sodium hydroxide (2.25g in 25ml water).
-
Heat the mixture to reflux (90-100°C) and maintain for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mass to room temperature.
-
Wash the reaction mixture with 5-15 ml of toluene to remove organic impurities.
-
Add activated carbon to the aqueous layer and stir to decolorize.
-
Filter the mixture to remove the activated carbon.
-
Adjust the pH of the filtrate to 2-3 using hydrochloric acid to precipitate the product.
-
Isolate the solid product by filtration and dry at 65-73°C.
Expected Outcome:
-
Product: 4-bromophenylacetic acid
-
Purity: >99.9%
-
Yield: ~98%
Potential Side Reactions and Byproduct Formation (Cross-Reactivity)
In the context of multi-step synthesis, "cross-reactivity" can be interpreted as the propensity of this compound to undergo unintended side reactions.
-
Incomplete Hydrolysis: The nitrile group can be partially hydrolyzed to an amide intermediate (4-bromophenylacetamide).
-
Benzylic Bromination Side Products: In the synthesis of this compound from 4-bromotoluene, over-bromination can lead to the formation of dibrominated species.
-
Competing Nucleophilic Attack: In the presence of multiple nucleophiles, the benzylic carbon can be attacked by unintended species. For example, if water is present in a reaction with cyanide, hydroxide ions can compete, leading to the formation of 4-bromobenzyl alcohol.
-
Reactions of the Bromine Substituent: The bromine atom on the aromatic ring can participate in subsequent reactions, such as Suzuki or Heck couplings. This is often a desired step in a multi-step synthesis, but it can also be a source of side reactions if not properly controlled.
Visualizing Synthetic Pathways and Workflows
Experimental Workflow for Hydrolysis
The following diagram illustrates the general workflow for the hydrolysis of this compound to 4-bromophenylacetic acid.
Caption: Experimental workflow for the synthesis of 4-bromophenylacetic acid.
Reaction Pathway: Hydrolysis of this compound
This diagram shows the chemical transformation during the hydrolysis process.
Caption: Reaction pathway for the hydrolysis of this compound.
Conclusion
This compound is a versatile and valuable intermediate in multi-step synthesis, particularly for the production of pharmaceuticals. Its reactivity is well-balanced, offering a good compromise between reaction rate and stability. While alternatives like 4-chlorophenylacetonitrile may be more cost-effective, they generally exhibit lower reactivity in SN2 type reactions. Conversely, 4-iodophenylacetonitrile is more reactive but is also more expensive and potentially less stable. The choice of which 4-halophenylacetonitrile to use will ultimately depend on the specific requirements of the synthetic route, including considerations of cost, desired reaction rate, and potential for side product formation. The provided experimental protocol for the hydrolysis of this compound demonstrates a high-yield, high-purity transformation, underscoring its utility in demanding synthetic applications.
References
Efficacy comparison of catalysts for the synthesis of 4-Bromophenylacetonitrile.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-Bromophenylacetonitrile, a key intermediate in the pharmaceutical and fine chemical industries, has been approached through various catalytic methodologies. The choice of catalyst is a critical parameter influencing reaction efficiency, yield, and overall process sustainability. This guide provides an objective comparison of the efficacy of different catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.
Comparison of Catalytic Systems
The synthesis of this compound from 4-bromobenzyl halides or other precursors is predominantly achieved through cyanation reactions. Transition metal catalysts, particularly those based on palladium, nickel, and copper, have been extensively explored to facilitate this transformation. Each catalytic system presents a unique set of advantages and disadvantages in terms of reactivity, cost, and environmental impact.
Palladium-based catalysts are widely recognized for their high efficiency and broad functional group tolerance in cyanation reactions.[1][2] They often operate under mild reaction conditions and can effectively catalyze the cyanation of aryl bromides and chlorides.[3][4] A significant advancement in palladium catalysis is the use of non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]), which enhances the safety and environmental profile of the process.[4]
Nickel-based catalysts have emerged as a cost-effective alternative to palladium.[5] Nickel is more earth-abundant and, therefore, less expensive than palladium. Modern nickel catalyst systems have demonstrated high efficiency in the cyanation of aryl halides, including challenging substrates like aryl chlorides, under relatively mild conditions.[5][6] Various cyanide sources, from traditional metal cyanides to organic cyanating agents, have been successfully employed with nickel catalysts.[5]
Copper-based catalysts offer another economical option for cyanation reactions.[7] Historically, the Rosenmund-von Braun reaction utilized stoichiometric amounts of copper(I) cyanide at high temperatures.[3] However, modern advancements have led to the development of copper-catalyzed domino halide exchange-cyanation procedures that operate under milder conditions with catalytic amounts of copper.[7][8] These methods can be particularly effective for the cyanation of aryl bromides.[7]
Quantitative Data Summary
The following table summarizes the performance of different catalytic and non-catalytic systems for the synthesis of aryl nitriles, including examples relevant to this compound. It is important to note that the reaction conditions and starting materials may vary, which can influence the reported yields.
| Catalyst System | Starting Material | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | 4-Bromobenzyl bromide | KCN | DMSO | 90 | 2 | 86 |
| Pd(OAc)₂ (0.1 mol%) | Aryl bromides | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 83-96 |
| NiCl₂·6H₂O / Xantphos | Unactivated secondary alkyl bromides | Zn(CN)₂ | NMP | 100 | 24 | High |
| CuI (10 mol%) / N,N'-dimethylethylenediamine | Aryl bromides | NaCN | Toluene | 110 | 24 | up to 91 |
| Ceric Ammonium Nitrate (CAN) / Cu(II) | Aryl bromides | CAN-DMF | DMF | 120 | 12 | Moderate to good |
Experimental Protocols
Palladium-Catalyzed Cyanation using K₄[Fe(CN)₆]
This procedure is adapted from a general method for the palladium-catalyzed cyanation of (hetero)aryl halides.[3]
Materials:
-
Palladacycle precatalyst (e.g., P1, 0.2 mol%)
-
Ligand (e.g., L1, 0.2 mol%)
-
Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv)
-
4-Bromobenzyl bromide (1 mmol)
-
Potassium acetate (B1210297) (KOAc, 0.125 equiv)
-
Dioxane (2.5 mL)
-
Degassed water (2.5 mL)
Procedure:
-
To a screw-top test tube equipped with a magnetic stir bar, add the precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O.
-
Add the 4-bromobenzyl bromide to the tube.
-
Seal the tube with a Teflon-lined screw-cap septum.
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add dioxane and a 0.05 M solution of KOAc in degassed water via syringe.
-
Heat the reaction mixture at the desired temperature (e.g., 100 °C) for 1 hour.
-
After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by drying and purification by chromatography.
Copper-Catalyzed Domino Halide Exchange-Cyanation
This protocol is based on a general procedure for the copper-catalyzed cyanation of aryl bromides.[7][8]
Materials:
-
Copper(I) iodide (CuI, 10 mol%)
-
Potassium iodide (KI, 20 mol%)
-
N,N'-dimethylethylenediamine (1.0 equiv)
-
Sodium cyanide (NaCN, 1.2 equiv)
-
4-Bromobenzyl bromide (1 mmol)
-
Toluene (solvent)
Procedure:
-
In a reaction vessel, combine CuI, KI, and NaCN.
-
Add toluene, followed by N,N'-dimethylethylenediamine and the 4-bromobenzyl bromide.
-
Heat the reaction mixture at 110 °C for the specified time (e.g., 24 hours).
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, including filtration, extraction, and purification.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 8. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the biological activity of 4-Bromophenylacetonitrile derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various derivatives of 4-bromophenylacetonitrile, a versatile scaffold in medicinal chemistry. The following sections summarize quantitative data on their anticancer, antimicrobial, and enzyme-inhibiting properties, offering a basis for structure-activity relationship (SAR) studies and further drug development. Detailed experimental protocols for the key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to support researchers in this field.
Data Presentation
The biological activities of this compound and its related derivatives are summarized below. The data has been compiled from various studies to facilitate a comparative assessment of their potential as therapeutic agents.
Table 1: Anticancer Activity of this compound Derivatives and Related Compounds
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 8c | Quinoline-1,3,4-oxadiazole | HepG2 | 0.14 | [1] |
| 12d | Quinoline-1,3,4-oxadiazole | HepG2 | 0.18 | [1] |
| 7-17e | Quinoline-oxadiazole hybrids | HepG2 | 0.137–0.332 µg/mL | [1] |
| 7-17e | Quinoline-oxadiazole hybrids | MCF-7 | 0.164–0.583 µg/mL | [1] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Class | Microorganism | Activity | Reference |
| 17b | Quinoline-1,3,4-oxadiazole | S. aureus | 4-fold > Neomycin | [1] |
| 17d | Quinoline-1,3,4-oxadiazole | E. coli | 16-fold > Neomycin | [1] |
| 17e | Quinoline-1,3,4-oxadiazole | C. albicans | 8-fold > Neomycin | [1] |
| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives | N-acyl-α-amino acids | Gram-positive pathogens | Promising | [2] |
Table 3: Enzyme Inhibitory Activity of N-Substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5l | Acetylcholinesterase | 52.63 ± 0.14 | [3] |
| 5n | Acetylcholinesterase | 82.75 ± 0.16 | [3] |
| 5g | Acetylcholinesterase | 92.13 ± 0.15 | [3] |
| 5j | Acetylcholinesterase | 92.52 ± 0.16 | [3] |
| 5h | Acetylcholinesterase | 98.72 ± 0.12 | [3] |
| 5h | α-Glucosidase | 57.38 ± 0.19 | [3] |
| 5j | α-Glucosidase | 123.36 ± 0.19 | [3] |
| 5c | α-Glucosidase | 123.42 ± 0.19 | [3] |
| 5d | α-Glucosidase | 124.35 ± 0.15 | [3] |
| 5l | α-Glucosidase | Potent inhibitor | [3] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate further research.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[3][4][5]
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound derivatives (test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Agar (B569324) Well Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.[6][7][8]
Materials:
-
Petri plates
-
Muller-Hinton Agar (MHA)
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds
-
Positive control (standard antibiotic, e.g., Neomycin)
-
Negative control (solvent, e.g., DMSO)
-
Incubator
Protocol:
-
Media Preparation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) in sterile saline or broth.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Enzyme Inhibition Assays
This assay is based on the Ellman method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[9][10] AChE hydrolyzes acetylthiocholine (B1193921) to produce thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), detectable at 412 nm.
Materials:
-
96-well microplate
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., Donepezil)
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the phosphate buffer.
-
Assay Mixture: In each well of the microplate, add 50 µL of phosphate buffer, 25 µL of the test compound solution at various concentrations, and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add 25 µL of DTNB solution to each well.
-
Substrate Addition: Start the reaction by adding 25 µL of ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] × 100. The IC50 value is determined from a dose-response curve.
This assay determines the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion. The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be detected at 405 nm.[11][12][13]
Materials:
-
96-well microplate
-
α-Glucosidase (from Saccharomyces cerevisiae)
-
pNPG
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compounds and a positive control (e.g., Acarbose)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Microplate reader
Protocol:
-
Assay Mixture: In each well, add 50 µL of the test compound solution at various concentrations and 50 µL of α-glucosidase solution in phosphate buffer. Incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of pNPG solution to each well to start the reaction.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of Na₂CO₃ solution.
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC50 value is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a representative experimental workflow, created using the DOT language for Graphviz.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Caption: Simplified EGFR signaling pathway.
Caption: Mechanism of DNA gyrase inhibition in bacteria.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistnotes.com [chemistnotes.com]
- 8. fortyenactbroth.s3.amazonaws.com [fortyenactbroth.s3.amazonaws.com]
- 9. benchchem.com [benchchem.com]
- 10. attogene.com [attogene.com]
- 11. In vitro α-glucosidase inhibitory assay [protocols.io]
- 12. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Navigating the Synthesis of 4-Bromophenylacetonitrile: A Cost-Effectiveness Analysis of Industrial Production Methods
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key intermediates is a critical factor in the journey from laboratory discovery to commercial production. 4-Bromophenylacetonitrile, a vital building block in the synthesis of numerous pharmaceuticals and agrochemicals, is no exception. This guide provides a comparative analysis of the most prominent industrial production methods for this compound, with a focus on cost-effectiveness, supported by available experimental data and detailed methodologies.
At a Glance: Comparison of Primary Synthesis Routes
| Metric | Method 1: Cyanidation of 4-Bromobenzyl Halide | Method 2: Cyanide-Free Route via Boronic Acid | Method 3: From 4-Bromotoluene (B49008) |
| Primary Raw Materials | 4-Bromobenzyl bromide/chloride, Sodium/Potassium cyanide | (4-Bromophenyl)boronic acid, α-aminoacetonitrile HCl, Sodium nitrite | 4-Bromotoluene, Bromine, Sodium/Potassium cyanide |
| Key Reagents/Catalysts | Phase Transfer Catalyst (e.g., TBAB), Solvents (DMSO, Ethanol) | Toluene (B28343), Water | Benzoyl peroxide, Phase Transfer Catalyst (e.g., TBAC) |
| Reported Yield | 86-95%[1][2] | ~82%[3] | High (quantitative data not specified in reviewed literature)[4] |
| Purity | >99% (with purification)[4] | High (purified by column chromatography)[3] | >99.9% (with purification)[4] |
| Key Advantages | High yield, well-established method. | Avoids the use of highly toxic cyanides. | Utilizes a potentially cheaper starting material. |
| Key Disadvantages | Use of highly toxic and regulated cyanides, significant waste treatment costs. | Potentially more expensive starting materials. | Multi-step process, use of bromine and cyanides. |
| Estimated Cost Drivers | Cyanide cost, waste disposal, solvent choice, phase transfer catalyst cost. | Boronic acid and other specialized reagent costs. | Bromine and cyanide cost, multi-step processing. |
In-Depth Analysis of Production Methods
Method 1: Cyanidation of 4-Bromobenzyl Halide
This is the most traditional and widely documented industrial route to this compound. The reaction involves the nucleophilic substitution of a halide (bromide or chloride) with a cyanide ion.
Experimental Protocol (Illustrative):
-
In a suitable reactor, dissolve potassium cyanide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.
-
If using a two-phase system (e.g., with a less polar solvent like toluene), add a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB).
-
Slowly add 4-bromobenzyl bromide or chloride to the reaction mixture while maintaining a specific temperature (e.g., 90°C for DMSO).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is quenched, and the product is extracted using an organic solvent.
-
The organic layer is then washed, dried, and the solvent is removed.
-
The crude product is purified, typically by crystallization or distillation, to achieve high purity.
Cost-Effectiveness Considerations:
The primary cost drivers for this method are the price of the 4-bromobenzyl halide and the cyanide salt. While yields are generally high, the use of highly toxic and strictly regulated cyanides necessitates significant investment in safety measures and specialized waste treatment, which can add considerably to the operational cost.[5][6][7][8] The choice of solvent also plays a crucial role; while DMSO can lead to high yields, its recovery and the treatment of cyanide-contaminated aqueous waste can be costly.[1] The use of a phase transfer catalyst can significantly improve reaction rates and yields, potentially allowing for the use of less expensive and more environmentally friendly solvents like toluene, thereby reducing overall costs.[1][2][9]
Method 2: Cyanide-Free Route via Boronic Acid
In response to the environmental and safety concerns associated with cyanides, alternative synthetic routes have been developed. One promising method involves the use of a boronic acid derivative.
Experimental Protocol (Illustrative):
-
To a reaction vessel, add (4-bromophenyl)boronic acid, α-aminoacetonitrile hydrochloride, and sodium nitrite.
-
Add a solvent system, such as toluene and a small amount of water.
-
Heat the reaction mixture to a moderate temperature (e.g., 50°C).
-
Monitor the reaction until completion.
-
The product is then isolated and purified, typically using column chromatography.
Cost-Effectiveness Considerations:
The main advantage of this route is the avoidance of highly toxic cyanide salts, which significantly reduces safety risks and waste treatment costs. However, the starting materials, particularly (4-bromophenyl)boronic acid and α-aminoacetonitrile hydrochloride, are generally more expensive than the raw materials used in the traditional cyanidation method. While the reported yield is good, it is slightly lower than the highest yields reported for the cyanidation route.[3] For this method to be economically competitive on an industrial scale, the cost of the specialized reagents would need to be reduced, or the downstream processing and waste disposal savings would need to outweigh the higher raw material costs.
Method 3: Synthesis from 4-Bromotoluene
This method offers the potential advantage of starting from a more readily available and potentially cheaper raw material, 4-bromotoluene.
Experimental Protocol (Illustrative):
-
The first step involves the bromination of the benzylic position of 4-bromotoluene to form 4-bromobenzyl bromide. This is typically achieved using a brominating agent in the presence of a radical initiator like benzoyl peroxide.
-
The resulting 4-bromobenzyl bromide is then subjected to a cyanidation reaction, similar to Method 1, often utilizing a phase transfer catalyst for improved efficiency.[4]
-
The final product, this compound, is then isolated and purified.
Cost-Effectiveness Considerations:
The economic viability of this route is heavily dependent on the efficiency and cost of the initial bromination step. While 4-bromotoluene may be a less expensive starting material than 4-bromobenzyl bromide, the cost of bromine, the radical initiator, and the additional processing step must be factored in. This route still involves the use of cyanides, and therefore carries the same safety and waste disposal considerations as Method 1. However, if the overall cost of producing 4-bromobenzyl bromide in-house from 4-bromotoluene is lower than purchasing it, this method could be a cost-effective alternative. A patent for an improved process starting from 4-bromotoluene suggests it is a commercially viable route.[4]
Visualizing the Analysis Workflow
Caption: Logical workflow for the cost-effectiveness analysis of this compound production.
Conclusion for Researchers and Drug Development Professionals
The choice of an industrial synthesis route for this compound involves a trade-off between raw material costs, process efficiency, and environmental and safety considerations.
-
The cyanidation of 4-bromobenzyl halides remains a high-yielding and well-established method. Its economic viability on an industrial scale is significantly influenced by the ability to manage the costs and risks associated with cyanide use, where the implementation of phase transfer catalysis can offer significant cost-saving and environmental benefits.
-
The cyanide-free route via boronic acid presents an attractive alternative from a safety and environmental perspective. However, for it to be a truly cost-competitive industrial process, a reduction in the price of the specialized starting materials is likely necessary.
-
The synthesis from 4-bromotoluene offers a potentially cost-effective alternative if the in-house production of the 4-bromobenzyl bromide intermediate is economically advantageous.
For drug development professionals, understanding the nuances of these synthetic routes is crucial for long-term strategic planning, supply chain security, and ensuring the economic viability of a new therapeutic. A thorough techno-economic analysis, considering not just the immediate reaction costs but also the lifecycle costs including waste management and regulatory compliance, is essential for making an informed decision on the most suitable industrial production method for this compound.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. phasetransfer.com [phasetransfer.com]
- 3. Page loading... [wap.guidechem.com]
- 4. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
- 5. p2infohouse.org [p2infohouse.org]
- 6. What to Do If You Have Cyanide in Your Industrial Wastewater - SAMCO Technologies [samcotech.com]
- 7. How to treat Cyanide in Industrial Wastewaters [netsolwater.com]
- 8. waterandwastewater.com [waterandwastewater.com]
- 9. Phase-transfer Catalyst Market Size & Share Analysis | 2032 [snsinsider.com]
Safety Operating Guide
Proper Disposal of 4-Bromophenylacetonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 4-Bromophenylacetonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling and management of this hazardous chemical. Adherence to these procedures is vital to protect personnel, the surrounding community, and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care, utilizing appropriate personal protective equipment (PPE). This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[1]
Key Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical splash goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.
-
-
Avoid Inhalation: Do not breathe dust, vapors, or mists.
-
Spill Management: In the event of a spill, immediately contain the material. For solid spills, carefully sweep or scoop the material into a designated, labeled waste container.[2] For liquid spills, use an inert absorbent material. Ensure the cleanup process is conducted with adequate ventilation and appropriate PPE.
Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility. This typically involves controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1] Under no circumstances should this chemical be disposed of down the drain or in regular waste streams. [1][3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) in a designated and clearly labeled hazardous waste container.
-
The container should be chemically compatible, in good condition, and have a tight-fitting lid. Polyethylene containers are often recommended for halogenated organic waste.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Follow all institutional and local regulations for hazardous waste labeling.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.
-
The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the complete and accurate chemical name and any other required information.
-
-
Contaminated Packaging:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, the container can be punctured to render it unusable for other purposes and then offered for recycling or reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1]
-
Quantitative Disposal Data
While specific quantitative parameters for disposal methods like incineration are determined by the licensed disposal facility and are not publicly detailed, the following table summarizes key hazard and regulatory information pertinent to the disposal of this compound.
| Parameter | Value/Information | Source |
| UN Number | UN3449 | |
| Proper Shipping Name | BROMOBENZYL CYANIDES, SOLID | |
| Hazard Class | 6.1 (Toxic) | |
| Packing Group | I | [4] |
| Ecotoxicity | Bacteria: Phytobacterium phosphoreum: EC50 = 0.14-0.19 mg/L; 5,15,30 minutes; Microtox test | |
| Primary Disposal Method | Controlled incineration at a licensed chemical destruction plant. | [1] |
| Environmental Precautions | Do not let product enter drains. Discharge into the environment must be avoided. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols
Currently, there are no widely established and validated experimental protocols for the in-lab chemical neutralization or degradation of this compound for disposal purposes. The recommended and safest approach is to treat it as a hazardous waste and transfer it to a facility equipped to handle such chemicals. Attempting to neutralize this compound without a thoroughly tested and understood protocol can be dangerous and may produce other hazardous byproducts. Always consult with your institution's EHS department for guidance on chemical waste.
References
Personal protective equipment for handling 4-Bromophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 4-Bromophenylacetonitrile (CAS No. 16532-79-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] It can cause skin, eye, and respiratory irritation.[1][2][4][5] It is also a lachrymator, a substance that can cause tearing.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles.[6] A face shield should be worn if there is a risk of splashing.[7] | To protect eyes from contact with the chemical, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][7] | To prevent skin contact, as the substance is harmful and can cause skin irritation.[1][2][4] |
| Body Protection | A lab coat or chemical-resistant apron.[6] Wear appropriate protective clothing to minimize skin contact. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][4] If ventilation is inadequate, use a NIOSH-approved respirator.[4] | To avoid inhalation of dust or vapors, which can cause respiratory tract irritation and may be harmful.[1][2] |
Safe Handling and Storage Protocol
Operational Plan:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. All personnel must be trained on the specific hazards and handling procedures for this compound.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][4]
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] The container should be kept tightly closed.[4]
First Aid and Emergency Procedures
Immediate medical attention is required for all routes of exposure.[4]
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Do not allow the victim to rub their eyes. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing the appropriate PPE, clean up spills immediately.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.[4]
-
For liquid spills, absorb with an inert material and place in a suitable, labeled container for disposal.
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain or into the environment.[2] Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 对溴苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. This compound 98 16532-79-9 [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
